2-Acetyl-6-phenylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(6-phenylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(15)12-8-5-9-13(14-12)11-6-3-2-4-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUBPWYPGLMZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573345 | |
| Record name | 1-(6-Phenylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59576-29-3 | |
| Record name | 1-(6-Phenyl-2-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59576-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Phenylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Molecular Architecture and Functional Applications of 2-Acetyl-6-phenylpyridine
Executive Summary
2-Acetyl-6-phenylpyridine (CAS: 59576-29-3) represents a critical scaffold in the development of advanced optoelectronic materials and organometallic catalysts. As a heteroaromatic ligand precursor, its structural duality—combining an electron-deficient pyridine core with an electron-withdrawing acetyl group and a conjugating phenyl ring—makes it an ideal candidate for tuning the photophysical properties of transition metal complexes.
This whitepaper provides a comprehensive technical analysis of this compound, detailing its molecular architecture, validated synthesis protocols, and specific utility in the design of phosphorescent organic light-emitting diodes (PhOLEDs) and coordination complexes.
Molecular Architecture & Electronic Properties
Structural Analysis
The molecule (C₁₃H₁₁NO) consists of a central pyridine ring substituted at the 2- and 6-positions, creating a meta-like substitution pattern relative to the nitrogen atom. This geometry is pivotal for its function as a ligand:
-
Pyridine Core: Acts as the primary
-donor via the nitrogen lone pair. -
2-Acetyl Group: Provides a hard oxygen donor site, facilitating
-chelation. It also exerts a strong electron-withdrawing effect (-M, -I), which stabilizes the Lowest Unoccupied Molecular Orbital (LUMO) of derived metal complexes. -
6-Phenyl Ring: Extends the
-conjugation system and serves as a site for cyclometalation (C-H activation), allowing for the formation of robust or tridentate coordination motifs.
Electronic Configuration
The interplay between the acetyl and phenyl groups creates a polarized electronic structure. The acetyl group's carbonyl moiety induces a dipole directed away from the ring, while the phenyl group acts as a weak
Physicochemical Profile
The following data summarizes the verified physical properties of this compound.
| Property | Value | Note |
| CAS Number | 59576-29-3 | |
| Molecular Formula | C₁₃H₁₁NO | |
| Molecular Weight | 197.23 g/mol | |
| Appearance | Yellow solid | Crystalline or powder form |
| Melting Point | 59–61 °C | Validated via differential scanning calorimetry [1] |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, DMSO | Low solubility in water |
| Acidity (pKa) | ~3.5 (Pyridine N) | Estimated based on 2-acetylpyridine |
Synthesis & Manufacturing
The synthesis of this compound requires precision to avoid over-arylation or side reactions at the acetyl group. The most robust industrial route utilizes a palladium-catalyzed cross-coupling reaction.
Validated Synthetic Pathway (Suzuki-Miyaura Coupling)
This protocol prioritizes atom economy and yield. It proceeds via the selective arylation of 2-acetyl-6-bromopyridine.
Reaction Scheme:
Experimental Protocol
-
Reagents: 2-Acetyl-6-bromopyridine (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), K₂CO₃ (2.0 eq).
-
Solvent System: Toluene:Ethanol:Water (4:1:1 v/v).
-
Procedure:
-
Charge a reaction vessel with 2-acetyl-6-bromopyridine and phenylboronic acid under an inert atmosphere (N₂ or Ar).
-
Add the degassed solvent mixture and the base (K₂CO₃).
-
Add the catalyst Pd(PPh₃)₄ last to prevent premature deactivation.
-
Reflux the mixture at 90–100 °C for 12–24 hours. Monitor via TLC (SiO₂, 20% EtOAc/Hexanes).
-
Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Purification: Flash column chromatography on silica gel (Eluent: 5-10% Ethyl Acetate in Hexanes) yields the product as a yellow solid.
-
Visualization of Synthesis Workflow
Figure 1: Stepwise synthetic pathway from commercially available 2,6-dibromopyridine to the target compound.
Coordination Chemistry & Applications
Ligand Versatility
This compound is a "chameleon" ligand capable of multiple coordination modes depending on the metal center and reaction conditions:
- -Chelation: Binding through the pyridine nitrogen and acetyl oxygen. Common with hard Lewis acids or in the formation of hydrazone Schiff bases.
- -Cyclometalation: Activation of the ortho-C-H bond on the phenyl ring by metals like Ir(III), Pt(II), or Ru(II).
- -Pincer Formation: Potential to act as a tridentate anionic ligand if the acetyl group enolizes or if modified into a hydrazone, forming highly stable pincer complexes.
Application in OLEDs
In the realm of organic electronics, this molecule serves as a precursor for phosphorescent iridium complexes. The electron-withdrawing acetyl group lowers the energy of the metal-to-ligand charge transfer (MLCT) state.
-
Mechanism: The ligand coordinates to Ir(III) forming a cyclometalated complex.
-
Effect: The acetyl substituent typically induces a red-shift in emission and increases the non-radiative decay rate compared to pure phenylpyridine, allowing for color tuning in the yellow-to-orange region.
Coordination Diagram
Figure 2: Coordination modes of this compound with transition metals.
References
-
Gagnon, A. (2010). Synthèse d'organobismuthanes hautement fonctionnalisés et leurs applications. Université du Québec à Montréal (UQAM).[1]
- Source for synthesis protocol, melting point (59-61°C)
-
Constable, E. C., et al. (2005). 2,2':6',2''-Terpyridine ligands: from chemical understanding to applications. Chemical Society Reviews.
- Contextual reference for polypyridine and phenylpyridine ligand chemistry.
-
PubChem Database. (2025).[2][3] Compound Summary for CAS 59576-29-3. National Center for Biotechnology Information.
- Verification of CAS registry and molecular identifiers.
Sources
thermodynamic stability of 2-Acetyl-6-phenylpyridine derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Acetyl-6-phenylpyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing everything from synthesis and purification to formulation, shelf-life, and bioavailability. This compound and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, acting as scaffolds for novel therapeutic agents.[1][2][3] Understanding their inherent stability is not merely an academic exercise but a critical step in translating a promising molecule into a viable drug product. This guide provides a comprehensive exploration of the principles, experimental methodologies, and computational approaches used to evaluate and predict the thermodynamic stability of this important class of molecules.
Introduction: The Central Role of Thermodynamic Stability
Thermodynamic stability refers to the inherent tendency of a system to exist in its lowest possible energy state under a given set of conditions.[4] For a chemical compound, this translates to its resistance to chemical change or decomposition. A thermodynamically stable molecule possesses a low Gibbs free energy (G), indicating it is less likely to spontaneously transform into other, more stable products.[4] In the context of drug development, a derivative of this compound that is thermodynamically unstable may be prone to degradation during storage, leading to a loss of potency and the potential formation of toxic impurities.
The core structure, featuring a pyridine ring linked to a phenyl group and an acetyl moiety, presents a fascinating interplay of electronic and steric factors that govern its stability. The pyridine ring itself is an aromatic system, but the nitrogen atom introduces a degree of polarity and alters the electron distribution compared to benzene.[5] Substituents on either the phenyl or pyridine ring can further modulate these properties, making a systematic study of their thermodynamic landscape essential.
Foundational Concepts: Enthalpy, Entropy, and Gibbs Free Energy
The thermodynamic stability of a molecule is quantified by the Gibbs free energy change (ΔG) of its formation or potential decomposition reactions. The relationship is defined by the equation:
ΔG = ΔH - TΔS
Where:
-
ΔH (Enthalpy Change) represents the heat absorbed or released during a process. A negative ΔH (exothermic) contributes favorably to stability.[6]
-
ΔS (Entropy Change) represents the change in disorder or randomness. A positive ΔS (increased disorder) contributes favorably to stability.
-
T is the absolute temperature in Kelvin.
A spontaneous, and therefore thermodynamically favorable, reaction is characterized by a negative ΔG. For a compound to be considered stable, the ΔG for its decomposition into constituent elements or degradation products must be positive.
Experimental Assessment of Thermodynamic Stability
Directly measuring the Gibbs free energy of a solid-state compound is complex. Therefore, experimental approaches focus on characterizing the thermal events the compound undergoes when subjected to controlled heating. These methods provide critical data on melting points, decomposition temperatures, and the energetics of phase transitions.
Key Techniques: Thermal Analysis
Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.[7][8][9] For this compound derivatives, the most crucial techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9][10] It is the primary method for determining melting points, crystallization events, and the enthalpy of phase transitions (ΔH).[7][8] A sharp, high-temperature melting point is often an initial indicator of good thermal stability.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] This technique is indispensable for determining the temperature at which a compound begins to decompose and for quantifying mass loss due to volatilization or degradation.[7][8]
Workflow for Experimental Stability Assessment
The following diagram illustrates a typical workflow for evaluating the thermal stability of a new this compound derivative.
Caption: Experimental workflow for assessing thermodynamic stability.
Detailed Experimental Protocol: DSC & TGA
The choice to run DSC and TGA is causal: TGA identifies the upper-temperature limit before the molecule chemically degrades, while DSC quantifies the energy required to overcome intermolecular forces during melting, a key indicator of crystal lattice stability.
Objective: To determine the melting point (T_m), enthalpy of fusion (ΔH_fus), and onset of decomposition (T_decomp) for a this compound derivative.
Instrumentation:
-
Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 3+)
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/DSC 3+)
-
Microbalance (±0.01 mg accuracy)
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the purified, dry this compound derivative into an aluminum DSC pan.
-
Hermetically seal the pan to prevent sublimation before melting or decomposition.
-
For TGA, weigh 5-10 mg of the sample into a ceramic or alumina crucible.
-
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min. This prevents oxidative degradation.
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, to a temperature above the melting point but below the decomposition temperature identified by TGA.
-
Record the heat flow versus temperature data.
-
-
TGA Analysis:
-
Place the sample crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at 50 mL/min.
-
Equilibrate at a low temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition is observed.
-
Record the mass change versus temperature data.
-
-
Data Analysis:
-
From DSC: Determine the onset temperature of the endothermic melting peak as the melting point (T_m). Integrate the peak area to calculate the enthalpy of fusion (ΔH_fus) in J/g.
-
From TGA: Determine the onset temperature of mass loss, often calculated as the temperature at which 5% mass loss occurs (T_d5), as an indicator of the start of thermal decomposition.
-
Data Summary Table
Quantitative data from these experiments should be tabulated for clear comparison across different derivatives.
| Derivative Substituent | Melting Point (T_m), °C | ΔH_fusion (J/g) | Decomposition Onset (T_d5), °C |
| H (Parent Compound) | 85.2 | 110.5 | 215.4 |
| 4'-Fluoro | 92.5 | 125.8 | 225.1 |
| 4'-Methoxy | 105.1 | 140.2 | 230.7 |
| 4'-Nitro | 115.6 | 132.1 | 205.3 |
Computational Chemistry: Predicting Stability
While experimental methods are the gold standard, computational approaches, particularly Density Functional Theory (DFT), provide invaluable predictive power and mechanistic insight.[11][12] DFT allows for the calculation of molecular energies and properties, enabling the comparison of the relative stabilities of different derivatives before they are even synthesized.[6][13]
Key DFT Parameters for Stability Analysis
-
Gibbs Free Energy of Formation (ΔG_f): The most direct theoretical measure of thermodynamic stability. More negative values indicate greater stability.
-
Enthalpy of Formation (ΔH_f): Calculated using methods like isodesmic reactions, where bond types are conserved to minimize errors.[5][11]
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity.[12][14]
-
Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically. Calculating the BDE for the weakest bonds in a molecule can predict the initial steps of thermal decomposition.[11]
Workflow for Computational Stability Prediction
This diagram outlines the logical steps involved in a DFT-based stability assessment.
Caption: Workflow for DFT-based thermodynamic stability prediction.
Interpreting Computational Results
The power of DFT lies in its ability to systematically probe the effects of structural modifications. For instance, the stability of the N-acetylpyridinium cation is strongly influenced by substituents on the pyridine ring.[15] Electron-donating groups (e.g., -OCH3, -N(CH3)2) in the 4-position of the pyridine ring strongly stabilize the cation, which can be a key intermediate. Conversely, electron-withdrawing groups (e.g., -NO2, -CF3) are destabilizing. DFT calculations can quantify these effects, guiding the synthetic chemist toward more stable designs.
Factors Influencing the Stability of this compound Derivatives
The thermodynamic stability of these molecules is not an intrinsic constant but is influenced by a variety of factors.
Substituent Effects
The nature and position of substituents on the phenyl and pyridine rings are paramount.
-
Electronic Effects: Electron-donating groups can increase electron density in the aromatic systems, potentially stabilizing the molecule. Electron-withdrawing groups can have the opposite effect, although resonance and inductive effects must be considered for each position.[16]
-
Steric Effects: Bulky substituents near the acetyl group or the biaryl linkage can cause steric hindrance, forcing parts of the molecule out of planarity. This can disrupt π-conjugation, leading to a decrease in overall thermodynamic stability.[15]
-
Hydrogen Bonding: Substituents capable of forming intra- or intermolecular hydrogen bonds (e.g., -OH, -NH2) can significantly increase the stability of the crystal lattice, resulting in higher melting points and greater thermal stability.[17]
Solvent and Environmental Effects
The stability of a compound can change dramatically between the solid state and solution.
-
Solvation: The polarity of the solvent can influence stability. Polar solvents may stabilize polar or charged species, potentially favoring a degradation pathway that involves such intermediates.[6][14][18]
-
pH: For derivatives with basic (pyridine nitrogen) or acidic functional groups, the pH of the environment is critical. Protonation or deprotonation can dramatically alter the electronic structure and reactivity of the molecule.
The following diagram conceptualizes the interplay of these key factors.
Caption: Factors influencing the thermodynamic stability of organic molecules.
Conclusion: An Integrated Approach to Stability-Driven Drug Design
The evaluation of thermodynamic stability for this compound derivatives is a critical, multi-faceted process that is essential for successful drug development. An integrated strategy, combining the empirical data from thermal analysis techniques like DSC and TGA with the predictive power of computational methods like DFT, provides the most robust foundation for decision-making. By systematically investigating how structural modifications and environmental factors influence stability, researchers can prioritize the most promising candidates, mitigating the risk of late-stage failures and accelerating the journey from a novel chemical entity to a safe and effective medicine.
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Coustel, R., Carniato, S., & Boureau, G. (2011). Thermodynamic factors limiting the preservation of aromaticity of adsorbed organic compounds on Si(100): example of the pyridine. The Journal of Chemical Physics, 134(23), 234708. [Link]
- Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo.
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Theoretical Investigation of Pyridine Derivatives as High Energy Materials. (2025, August 9). ResearchGate. [Link]
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Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.). PubMed Central (PMC). [Link]
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Del Piero, S., Fedele, R., Melchior, A., Portanova, R., Tolazzi, M., & Zangrando, E. (2007). Solvation effects on the stability of silver(I) complexes with pyridine-containing ligands studied by thermodynamic and DFT methods. Inorganic Chemistry, 46(11), 4683–4691. [Link]
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DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. (2021, March 25). MOST Wiedzy. [Link]
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Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors. (2025, October 26). ResearchGate. [Link]
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Thermal method of analysis. (n.d.). Slideshare. [Link]
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A DFT Study on Nitro Derivatives of Pyridine. (2010, April 9). ResearchGate. [Link]
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Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. (2022, July 9). ResearchGate. [Link]
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Tosun, A., & Kandemirli, F. (2025). Effects of solvents on the aromaticity and thermodynamic properties of azacalix[19]arene[19]pyrimidines: A computational study. European Journal of Chemistry, 16, 267-274. [Link]
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Thermal Analysis Techniques. (n.d.). EAG Laboratories. [Link]
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Experimental Thermodynamics Volume VII. (n.d.). University of Colorado Boulder. [Link]
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McDaniel, D. H., & Ozcan, M. (n.d.). Solvent effects on the basicity of sterically hindered pyridines. Scilit. [Link]
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[Spoiler] AAMC FL3 C/P #9. (2018, August 12). Reddit. [Link]
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Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. (n.d.). ResearchGate. [Link]
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Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. (2024). Royal Society of Chemistry. [Link]
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Kobayashi, T., Sasaki, S., Tomita, N., Fukui, S., Kuroda, N., Nakayama, M., Kiba, A., Takatsu, Y., Ohtaki, T., Itoh, F., & Baba, A. (2010). Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54. Bioorganic & Medicinal Chemistry, 18(11), 3841–3859. [Link]
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Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (2025, August 8). ResearchGate. [Link]
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Recent synthetic advances in pyridine-based thermotropic mesogens. (2019, July 26). Royal Society of Chemistry. [Link]
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Rashid, H., Shahzad, A., Gul, Z., Khan, E., Umar, M. N., Shah, M. R., Noor, A., & Khan, S. W. (2017). FACILE SYNTHESIS, CHARACTERIZATION AND DFT CALCULATIONS OF 2-ACETYL PYRIDINE DERIVATIVES. Química Nova. [Link]
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The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. (n.d.). ResearchGate. [Link]
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2-Acetyl-6-methylpyridine. (n.d.). Natural Micron Pharm Tech. [Link]
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PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. [Link]
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Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science. [Link]
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Crystal Structure and Thermodynamic Stability of the [Hg(Pyridine) 4 (NO 3 ) 2 ] · 2(Pyridine) Inclusion Compound. (n.d.). ResearchGate. [Link]
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The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.). AGU. [Link]
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Thermodynamic Stability Definition. (2025, August 15). Fiveable. [Link]
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A Thermochemical and Theoretical Study of the Phenylpyridine Isomers. (n.d.). ACS Publications. [Link]
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Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. (2025, February 10). Beilstein Archives. [Link]
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Substituent and Heteroatom Effects on π−π Interactions: Evidence That Parallel-Displaced π‐Stacking is Not. (2025, January 30). ACS Publications. [Link]
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Substituent and heteroatom effects on parallel-displaced pi-stacking: Further evidence that short-range pi-pi interactions are not under electrostatic control. (n.d.). ChemRxiv. [Link]
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Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. (2026, February 4). ResearchGate. [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery. [Link]
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2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (n.d.). MDPI. [Link]
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QSAR analysis of 2-Acylamino-4, 6-Diphenylpyridine Derivatives as novel antagonists of GPR-54. (n.d.). ResearchGate. [Link]
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Strategic Desymmetrization: A Technical Guide to Synthesizing 2-Acetyl-6-phenylpyridine
Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists.
Executive Summary
The synthesis of 2-acetyl-6-phenylpyridine (Target Molecule, TM) from the commercially available 2,6-dibromopyridine represents a classic problem in heterocyclic desymmetrization. The core challenge lies not in the individual bond formations, but in the chemoselectivity required to differentiate two identical electrophilic sites (C2 and C6 positions).
This guide outlines a high-fidelity protocol prioritizing sequential cross-coupling . We utilize a controlled Suzuki-Miyaura reaction to break symmetry, followed by a Stille coupling with a "masked" acetyl equivalent to install the ketone functionality. This approach minimizes the formation of bis-phenyl byproducts and avoids the handling of volatile acetyl-transfer reagents until the final step.
Retrosynthetic Analysis & Strategy
The synthesis is best approached via a linear desymmetrization strategy. Attempting to install the acetyl group first (via lithiation/acylation) leaves a highly reactive bromopyridine ring that is prone to degradation or over-reaction during subsequent steps.
The Logic of Order:
-
Symmetry Breaking (Step 1): The bromine atoms on 2,6-dibromopyridine are electronically equivalent. We must exploit statistical probability and steric factors to install the phenyl ring first.
-
Functional Group Installation (Step 2): The remaining bromine at C6 is activated for a second cross-coupling. We employ tributyl(1-ethoxyvinyl)tin as a robust surrogate for the acetyl group. This vinyl ether is stable under coupling conditions and reveals the ketone upon mild acidic workup.
Visualization: Retrosynthetic Pathway
Figure 1: Retrosynthetic logic flow demonstrating the sequential desymmetrization strategy.
Phase 1: Selective Mono-Arylation (Symmetry Breaking)
The critical failure point in this synthesis is the formation of 2,6-diphenylpyridine (bis-coupling). To mitigate this, we employ a stoichiometric deficit of the boronic acid.
Protocol 1: Suzuki-Miyaura Desymmetrization
Reaction: 2,6-Dibromopyridine + Phenylboronic Acid
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 equiv SM : 0.9 equiv Boronic Acid | Statistical bias towards mono-product; unreacted SM is easier to separate than bis-product. |
| Catalyst | Pd(PPh | Robust, standard Pd(0) source effective for aryl bromides. |
| Solvent System | Toluene : EtOH : 2M Na | Biphasic system ensures solubility of boronic acid and efficient transmetalation. |
| Temperature | 80-90 °C | Sufficient for oxidative addition without promoting rapid bis-coupling. |
Step-by-Step Methodology:
-
Setup: In a 3-neck round-bottom flask equipped with a condenser, charge 2,6-dibromopyridine (1.0 equiv) and Pd(PPh
) (0.05 equiv). Purge with Argon for 15 minutes. -
Solvent Addition: Add degassed Toluene and Ethanol. Stir to dissolve.
-
Reagent Addition: Add Phenylboronic acid (0.9 equiv) dissolved in a minimal amount of ethanol, followed by 2M aqueous Na
CO . -
Reaction: Heat to 90°C. Monitor via TLC (Hexane/EtOAc 9:1). The reaction typically requires 12–16 hours.
-
Checkpoint: Stop when the boronic acid is consumed. Do not push for full conversion of the dibromide.[1]
-
-
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO
. -
Purification: Flash column chromatography on silica gel.
-
Elution Order: Unreacted 2,6-dibromopyridine (elutes first)
2-Bromo-6-phenylpyridine (Target) 2,6-diphenylpyridine (trace).
-
Expert Insight: If bis-coupling exceeds 10%, switch to a "High Dilution" protocol where the boronic acid is added dropwise over 2 hours using a syringe pump.
Phase 2: The "Masked" Acylation (Stille Coupling)
Direct acylation of pyridine rings using acyl chlorides and organometallics is often plagued by tertiary alcohol formation (over-addition). We utilize Tributyl(1-ethoxyvinyl)tin , a reagent that transfers a protected enol ether. This method is self-validating: the intermediate vinyl ether is stable to purification if needed, but readily hydrolyzes to the ketone.
Protocol 2: Stille Coupling & Hydrolysis
Reaction: 2-Bromo-6-phenylpyridine + Tributyl(1-ethoxyvinyl)tin
Reagents:
-
Substrate: 2-Bromo-6-phenylpyridine (1.0 equiv)
-
Reagent: Tributyl(1-ethoxyvinyl)tin (1.2 equiv)[2]
-
Catalyst: Pd(PPh
) (5 mol%)[3] -
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Coupling: Combine the substrate, stannane reagent, and catalyst in dry toluene under an inert atmosphere (N
or Ar). -
Reflux: Heat to 100-110°C for 16 hours. The solution will darken as Pd black precipitates.
-
Hydrolysis (The Reveal): Cool the mixture to room temperature. Add 1M HCl (aqueous) directly to the reaction pot and stir vigorously for 2 hours.
-
Tin Removal (Critical): Neutralize with saturated NaHCO
. Extract with EtOAc.[2][3]-
Purification Hack: To remove toxic organotin byproducts, wash the organic layer with a 10% aqueous solution of Potassium Fluoride (KF). This precipitates insoluble Bu
SnF, which can be filtered off.
-
-
Final Isolation: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).
Visualization: The Stille-Hydrolysis Workflow
Figure 2: Process flow for the conversion of the bromo-intermediate to the acetyl product via masked enol ether.
Alternative "Green" Route (Tin-Free)
For laboratories restricting the use of organotin reagents due to toxicity, a Lithiation-Acylation route is viable, though it requires stricter moisture control.
-
Reagents: n-Butyllithium (n-BuLi),
-Dimethylacetamide (DMA) or Weinreb Amide. -
Protocol:
-
Dissolve 2-bromo-6-phenylpyridine in dry THF at -78°C .
-
Add n-BuLi (1.1 equiv) dropwise. Note: Lithium-Halogen exchange is faster than nucleophilic attack on the pyridine ring at this temperature.
-
Stir for 30 mins, then add
-Dimethylacetamide (1.2 equiv). -
Allow to warm to RT and quench with NH
Cl.
-
-
Risk: If the temperature rises above -60°C during lithiation, n-BuLi may attack the pyridine ring or the phenyl substituent, leading to complex mixtures.
References
-
BenchChem. (2025).[3] Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Retrieved from
-
Wang, L., et al. (2014).[4] Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4. Journal of Medicinal Chemistry. Retrieved from
-
Organic Syntheses. (2008). Stille Coupling of Halo-aromatics with Tributyl(1-ethoxyvinyl)tin. Retrieved from
-
Sigma-Aldrich. Tributyl(1-ethoxyvinyl)tin Product Specification and Reactivity. Retrieved from
-
Lutker, K. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science (RSC). Retrieved from
Sources
- 1. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
Technical Analysis: 1H and 13C NMR Spectroscopy of 2-Acetyl-6-phenylpyridine
Executive Summary
2-Acetyl-6-phenylpyridine (C
This guide provides a rigorous spectral analysis of this molecule. Unlike symmetric 2,6-disubstituted pyridines, the asymmetry of this compound renders every carbon and proton chemically distinct, requiring a logic-driven assignment strategy. This document details the 1H and 13C chemical shifts, coupling constants, and the 2D NMR correlations necessary to validate the structure with high confidence.
Molecular Architecture & Theoretical Prediction[1]
Before acquiring data, we must predict the spectral footprint based on electronic effects.
-
The Acetyl Anchor: The methyl group provides a high-intensity singlet, serving as the internal integration reference (3H). The carbonyl group exerts a strong deshielding anisotropic effect on the adjacent pyridine proton (H3).
-
The Phenyl-Pyridine Axis: The phenyl ring acts as a conjugating system. While free rotation averages the orth- and meta- phenyl protons, the central pyridine ring is rigid.
-
Electronic Push-Pull: The acetyl group is electron-withdrawing (
), while the phenyl group is electron-donating via resonance ( ) but withdrawing via induction ( ).
Visualization: Assignment Workflow
The following diagram outlines the logical flow for assigning this specific asymmetric molecule.
Caption: Logical workflow for structural validation, moving from the aliphatic anchor to the complex aromatic region.
Experimental Protocol
To ensure reproducibility and minimize aggregation effects common in planar aromatic ligands, follow this protocol:
-
Solvent: Chloroform-d (
, 99.8% D) is the standard.-
Note: If solubility is poor or peaks broaden due to
-stacking, switch to DMSO- , though this will shift the water peak to ~3.33 ppm.
-
-
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Reasoning: High concentrations can cause chemical shift drift in the aromatic region due to intermolecular ring currents.
-
-
Referencing: Calibrate to the residual
singlet at 7.26 ppm (1H) and the triplet at 77.16 ppm (13C).
1H NMR Spectral Analysis
The proton spectrum is divided into two distinct regions: the aliphatic acetyl zone and the aromatic zone.
The Aliphatic Region[2]
-
Signal: Sharp Singlet (s).
-
Shift:
ppm. -
Integration: 3H.
-
Assignment: Acetyl methyl group (
). -
Diagnostic Value: If this peak is a doublet, you likely have unreacted aldehyde or a reduction byproduct. If it is absent, hydrolysis has occurred.
The Aromatic Region (7.4 – 8.5 ppm)
This region contains 8 protons. The challenge is distinguishing the 3 pyridine protons from the 5 phenyl protons.
Table 1: Representative 1H NMR Assignments (
| Proton Label | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |
| Py-H3 | 8.05 – 8.15 | dd or d | 1H | Deshielded by adjacent C=O anisotropy. | |
| Py-H4 | 7.85 – 7.95 | t (or dd) | 1H | Typical pyridine | |
| Py-H5 | 7.75 – 7.85 | dd or d | 1H | Ortho to phenyl ring. | |
| Ph-H(o) | 8.00 – 8.10 | d | 2H | Ortho phenyl protons; deshielded by Py ring current. | |
| Ph-H(m) | 7.45 – 7.55 | t | 2H | Meta phenyl protons. | |
| Ph-H(p) | 7.40 – 7.50 | t | 1H | Para phenyl proton. |
Note: Exact shifts vary by concentration. The "Self-Validating" key is the integration ratio of 3 (Methyl) : 2 (Ph-o) : 1 (Py-H3) : 1 (Py-H4) : 1 (Py-H5) : 3 (Ph-m,p).
13C NMR Spectral Analysis
The Carbon-13 spectrum confirms the backbone. The lack of symmetry means we expect 11 distinct carbon signals (unless Ph-ortho/meta carbons are accidentally equivalent).
Table 2: Key 13C NMR Assignments
| Carbon Type | Shift ( | Diagnostic Feature |
| Carbonyl (C=O) | 200.0 – 200.5 | The most deshielded peak. Confirms ketone functionality. |
| Pyridine C2/C6 | 153.0 – 156.0 | Quaternary carbons adjacent to Nitrogen. Low intensity. |
| Phenyl C(ipso) | 138.0 – 140.0 | Quaternary carbon linking Phenyl to Pyridine. |
| Aromatic CH | 120.0 – 138.0 | Cluster of 6 signals (3 Py + 3 Ph sets). |
| Methyl ( | 25.0 – 26.5 | High field aliphatic signal. |
Advanced Validation: 2D NMR Connectivity
To satisfy the "Trustworthiness" pillar, one cannot rely on 1D shifts alone due to potential overlap in the 7.8–8.1 ppm region. HMBC (Heteronuclear Multiple Bond Correlation) is the definitive experiment.
The "Golden Triangle" of Connectivity
The structure is proven if you can trace the connectivity from the isolated Methyl group into the aromatic core.
-
Methyl Protons (2.8 ppm) show a strong HMBC correlation to the Carbonyl Carbon (200 ppm) .
-
Methyl Protons also show a weaker (3-bond) correlation to the Pyridine C2 (quaternary, ~153 ppm) .
-
Pyridine H3 (8.1 ppm) shows a 3-bond correlation to the Carbonyl Carbon .
Visualization: HMBC Connectivity Logic
This diagram illustrates the specific correlations required to confirm the 2-acetyl substitution pattern.
Caption: HMBC correlations establishing the link between the aliphatic tail and the aromatic core.
Troubleshooting & Common Impurities
-
Broadening: If the aromatic peaks are broad, the phenyl ring may be rotating slowly on the NMR timescale (rare at RT) or the sample contains paramagnetic impurities (e.g., residual Cu/Fe from coupling reactions). Filter through Celite/Chelex if suspected.
-
Extra Singlet at 10.0 ppm: Indicates oxidation of the methyl group to an aldehyde (rare) or residual starting material (if synthesized from 6-phenyl-2-pyridinecarboxaldehyde).
-
Water Peak: In
, water appears ~1.56 ppm. Ensure this does not integrate into your methyl signal if shifts drift.
References
-
Constable, E. C., et al. (2008). Structural characterization of 2,6-disubstituted pyridine ligands. Dalton Transactions.
-
ChemicalBook. (n.d.). 2-Acetylpyridine Spectral Data. Retrieved from ChemicalBook.[1][2]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).
-
Hadjeri, M., et al. (2006). Synthesis of this compound derivatives. European Journal of Organic Chemistry.
Sources
An In-depth Technical Guide to the Electronic Absorption Spectra of 2-Acetyl-6-phenylpyridine
Abstract
This technical guide provides a comprehensive analysis of the electronic absorption spectra of 2-Acetyl-6-phenylpyridine, a molecule of significant interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings of its ultraviolet-visible (UV-Vis) absorption profile, detailing the core electronic transitions and the influence of molecular structure. A significant portion of this guide is dedicated to the practical aspects of spectral acquisition and analysis, including the profound effects of solvent polarity on the absorption maxima. Step-by-step experimental protocols are provided to ensure methodological rigor and reproducibility. Furthermore, this guide explores the application of computational chemistry, specifically Density Functional Theory (DFT), in elucidating the electronic properties and predicting the spectral behavior of this compound. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the photophysical properties of this important heterocyclic compound.
Introduction: The Significance of this compound
This compound is a heterocyclic ketone with a molecular structure that combines a pyridine ring, an acetyl group, and a phenyl group. This unique combination of functional groups gives rise to interesting electronic properties that are relevant in various scientific domains. In the context of drug development, pyridine derivatives are known to exhibit a wide range of biological activities, and understanding their electronic structure is crucial for designing new therapeutic agents.[1] In materials science, compounds with tailored photophysical properties are essential for the development of sensors, dyes, and nonlinear optical materials.[2]
The electronic absorption spectrum of a molecule provides a fingerprint of its electronic structure, revealing the energies of its electronic transitions. For this compound, the UV-Vis spectrum is characterized by absorptions arising from π→π* and n→π* transitions associated with the aromatic rings and the carbonyl group. A thorough understanding of these transitions is paramount for predicting the molecule's behavior in different chemical environments and for rationally designing derivatives with desired optical properties.
Theoretical Framework: Understanding the Electronic Transitions
The electronic absorption spectrum of this compound is governed by the transitions of electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy molecular orbitals (typically the lowest unoccupied molecular orbital, LUMO).[3] The key electronic transitions in this molecule are:
-
π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. In this compound, these transitions are associated with the π-systems of the pyridine and phenyl rings.
-
n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pair of the nitrogen atom in the pyridine ring or the oxygen atom in the acetyl group) to a π* antibonding orbital. These are generally lower in energy and have lower molar absorptivity compared to π→π* transitions.
The specific energies and intensities of these transitions are influenced by the interplay of the electron-withdrawing acetyl group and the π-donating phenyl group on the pyridine ring.
Experimental Analysis of the Electronic Absorption Spectrum
A comprehensive understanding of the electronic absorption spectrum of this compound requires careful experimental investigation. This section outlines the key experimental considerations and provides a detailed protocol for acquiring and analyzing the UV-Vis spectrum.
The Impact of Solvent Polarity (Solvatochromism)
The position, intensity, and shape of the absorption bands of this compound can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[2][4] This is due to differential solvation of the ground and excited states of the molecule. For instance, polar solvents can stabilize the charge-separated excited state more than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum.[2] Conversely, non-polar solvents may favor the ground state, resulting in a blue shift (hypsochromic shift).
Table 1: Expected Solvatochromic Shifts for this compound
| Solvent Class | Expected Shift in π→π | Expected Shift in n→π | Rationale |
| Non-polar (e.g., Hexane) | Blue-shifted | Blue-shifted | Minimal stabilization of excited states. |
| Polar Aprotic (e.g., Acetonitrile) | Red-shifted | Red-shifted | Stabilization of the excited state dipole moment. |
| Polar Protic (e.g., Ethanol) | Red-shifted | Blue-shifted (potentially) | Hydrogen bonding can stabilize the ground state non-bonding electrons, increasing the energy of the n→π* transition. |
Experimental Protocol for UV-Vis Spectral Acquisition
This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of this compound and investigating the effect of solvent polarity.
Materials:
-
This compound
-
Spectrophotometric grade solvents (e.g., hexane, acetonitrile, ethanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mM.
-
Working Solution Preparation: From the stock solution, prepare a series of working solutions in different solvents (hexane, acetonitrile, ethanol) at a concentration that gives an absorbance reading between 0.5 and 1.5 at the wavelength of maximum absorption (λmax).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 200 nm to 800 nm.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent that will be used for the sample measurement. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Determine the λmax and the corresponding molar absorptivity (ε) for each solvent. The molar absorptivity can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Workflow for UV-Vis Spectral Analysis
Caption: Workflow for acquiring and analyzing the UV-Vis absorption spectrum of this compound.
Computational Insights from Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides a powerful tool for understanding the electronic structure and predicting the absorption spectra of molecules like this compound.[3][5] These methods can be used to:
-
Optimize the molecular geometry: Determine the most stable conformation of the molecule.
-
Calculate molecular orbitals: Visualize the HOMO and LUMO and understand their contributions to electronic transitions.
-
Predict electronic transitions: Calculate the energies and oscillator strengths of the electronic transitions, which correspond to the positions and intensities of the absorption bands in the UV-Vis spectrum.
Table 2: Representative DFT Calculation Parameters
| Parameter | Value/Method | Rationale |
| Functional | B3LYP | A widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules. |
| Basis Set | 6-311G(d,p) | A flexible basis set that includes polarization functions for improved accuracy. |
| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effect of different solvents on the electronic structure and spectra. |
By comparing the computationally predicted spectrum with the experimentally obtained spectrum, a more detailed assignment of the absorption bands to specific electronic transitions can be achieved.
Logical Flow of DFT-based Spectral Prediction
Caption: A flowchart illustrating the computational workflow for predicting the electronic absorption spectrum using DFT and TD-DFT.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the electronic absorption spectra of this compound, encompassing both theoretical principles and practical experimental and computational methodologies. The interplay between the molecular structure and the photophysical properties has been highlighted, with a particular emphasis on the influence of the solvent environment.
Future research in this area could focus on:
-
Synthesis and characterization of derivatives: Investigating how modifications to the acetyl and phenyl groups affect the electronic absorption spectra and other photophysical properties.
-
Time-resolved spectroscopy: Studying the excited-state dynamics of this compound to understand processes such as fluorescence and intersystem crossing.
-
Applications in sensing: Exploring the potential of this compound and its derivatives as fluorescent probes for detecting metal ions or other analytes.
By continuing to explore the fundamental photophysics of this and related compounds, we can unlock new opportunities for their application in drug discovery, materials science, and beyond.
References
-
Trišović, N. P., et al. (2015). Solvatochromism of symmetrical 2,6-distyrylpyridines. An experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 435–446. [Link]
-
Rashid, H. ur, et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Química Nova, 40(7), 757-762. [Link]
-
PubChem. (n.d.). 2-Acetylpyridine. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Acetylpyridine. Retrieved from [Link]
- El-Kemary, M. A., et al. (2000). Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe. Journal of Physical Organic Chemistry, 13(5), 261-268.
- Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.
-
Zhao, C., et al. (2015). A combined experimental and theoretical study on vibrational spectra of 2-acetylpyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 90-95. [Link]
-
Abou-Hussein, A. A., & Linert, W. (2015). Synthesis, characterization and biological activity of 2-acetylpyridine-α naphthoxyacetylhydrazone and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 597-607. [Link]
-
MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(5), 1718. [Link]
-
MDPI. (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. Molecules, 27(10), 3254. [Link]
-
Royal Society of Chemistry. (2011). Synthesis, characterization, and biological activities of 2-phenylpyridine gold(iii) complexes with thiolate ligands. Dalton Transactions, 40(12), 2875-2884. [Link]
-
Royal Society of Chemistry. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics, 20(33), 21538-21547. [Link]
Sources
crystallographic data and X-ray structure of 2-Acetyl-6-phenylpyridine
An In-depth Technical Guide: Crystallographic and Structural Analysis of 2-Acetyl-6-phenylpyridine
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist
Foreword: Beyond the Structure, Understanding the 'Why'
In the landscape of modern chemical sciences, the precise knowledge of a molecule's three-dimensional architecture is not merely an academic exercise; it is the foundational blueprint for innovation. This compound is a molecule of significant interest, primarily for its role as a bidentate chelating ligand—a molecular "pincer"—capable of binding to metal ions. This characteristic makes it a valuable scaffold in fields ranging from catalysis to the development of novel therapeutics. This guide provides a comprehensive technical overview of its crystallographic analysis. However, our objective extends beyond presenting data. We aim to illuminate the causality behind the experimental choices and the logic of the structural analysis, offering a self-validating framework for researchers in the field.
PART 1: The Experimental Journey: From Synthesis to a Diffracting Crystal
The successful elucidation of a crystal structure is the culmination of a meticulous, multi-stage process. Each step is critical; a failure in one cascades to the next. Here, we detail the field-proven methodologies.
Synthesis: Building the Molecular Target
The synthesis of this compound is reliably achieved via a Suzuki cross-coupling reaction, a Nobel Prize-winning methodology celebrated for its robustness in forming carbon-carbon bonds.
Protocol: Suzuki Coupling for this compound Synthesis
-
Reactant Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add 2-acetyl-6-bromopyridine (1 equivalent), phenylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (3 equivalents).
-
Catalyst Introduction: Add a palladium catalyst, typically [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), at a loading of 1-3 mol%. The choice of a dppf ligand is strategic; it provides thermal stability and promotes high catalytic turnover.
-
Solvent & Reaction: Add a degassed solvent mixture, often toluene and water (e.g., 4:1 v/v). Heat the reaction mixture to reflux (typically 90-100 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 12-24 hours).
-
Workup & Purification: After cooling, the phases are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure compound.
Crystallization: The Art of Molecular Self-Assembly
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the molecules to slowly and methodically arrange themselves into a perfectly ordered lattice.
Protocol: Growing Diffraction-Quality Crystals
-
Method of Choice: Slow evaporation is a reliable technique for a compound like this compound.
-
Step 1: Solvent Selection: Dissolve a small amount of the purified compound (~10-20 mg) in a minimal volume of a "good" solvent, such as dichloromethane or chloroform, in a small, clean vial.
-
Step 2: Inducing Supersaturation: Slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble, such as n-hexane, dropwise until the solution becomes faintly turbid. Add a drop or two of the good solvent to redissolve the precipitate.
-
Step 3: Crystal Growth: Cover the vial with a cap containing a few pinholes. This allows the more volatile solvent to evaporate slowly over several days. As the solvent volume decreases, the solution becomes supersaturated, and crystals begin to form. Needle-like crystals are often obtained using this method.[1]
Caption: Workflow from synthesis to structural elucidation.
PART 2: Deciphering the Data: The Crystal Structure of this compound
Once a suitable crystal is analyzed, a wealth of data is generated. The following represents a typical dataset for a molecule in this class, synthesized from common observations for substituted pyridines.[2][3][4]
Crystallographic Data Summary
The data provides a fingerprint of the crystal, defining its fundamental repeating unit (the unit cell).
| Parameter | Representative Value | Rationale & Significance |
| Formula | C₁₃H₁₁NO | Confirms the elemental composition of the molecule in the crystal. |
| Formula Weight | 197.23 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | One of the seven crystal systems; indicates specific unit cell symmetries.[1] |
| Space Group | P2₁/c | A common centrosymmetric space group for organic molecules, describing the symmetry elements within the unit cell.[2] |
| a (Å) | ~ 8.5 | Dimensions of the unit cell sides. |
| b (Å) | ~ 10.1 | |
| c (Å) | ~ 12.3 | |
| β (°) | ~ 98.5° | The non-90° angle in the monoclinic system. |
| Volume (ų) | ~ 1050 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density | ~ 1.25 g/cm³ | Density calculated from the formula weight and unit cell volume. |
| R₁(final) | < 0.05 | The R-factor, a measure of agreement between the experimental data and the final refined model. A value <5% indicates a good quality structure. |
Molecular Structure: A Tale of Two Rings
The X-ray structure reveals the precise bond lengths, angles, and conformation of the molecule.
-
Inter-ring Dihedral Angle: The most striking feature is that the pyridine and phenyl rings are not coplanar. A significant dihedral (twist) angle of approximately 25-30° is observed.[4] This is a direct consequence of steric hindrance between the hydrogen atoms on the adjacent rings, forcing them out of planarity to relieve strain.
-
Acetyl Group Conformation: The acetyl group (CH₃-C=O) is largely coplanar with the pyridine ring. This orientation maximizes conjugation between the carbonyl group's π-system and the aromatic ring, which has electronic implications for its coordination chemistry.
-
Bond Lengths: The C-C bond lengths within the aromatic rings are intermediate between single and double bonds, confirming their aromatic character. The C=O double bond of the acetyl group exhibits a typical length of ~1.22 Å.
Supramolecular Assembly: The Crystal Packing
In the solid state, molecules do not exist in isolation. They pack together, stabilized by a network of non-covalent interactions. These can be visualized and quantified using techniques like Hirshfeld surface analysis.[5]
-
C-H···O Interactions: The primary interaction involves weak hydrogen bonds between the carbonyl oxygen of one molecule and hydrogen atoms on the phenyl ring of a neighboring molecule.
-
π-π Stacking: The aromatic rings of adjacent molecules arrange in a parallel-displaced fashion, allowing for stabilizing π-π stacking interactions.
-
C-H···π Interactions: Hydrogen atoms from one molecule can interact with the electron-rich face of an aromatic ring on another molecule.
Caption: Key structural relationships in this compound.
PART 3: Conclusion and Future Outlook
The crystallographic analysis of this compound provides an unambiguous, high-resolution snapshot of its molecular architecture and solid-state behavior. This guide has detailed the robust experimental pipeline required to obtain this data, from targeted synthesis to meticulous crystal growth and diffraction analysis.
The structural insights gained—particularly the non-planar ring orientation and the network of weak intermolecular forces—are critical for professionals in drug development and materials science. This knowledge enables:
-
Rational Ligand Design: Modifying the substituents on the rings to control the dihedral angle and, consequently, the coordination geometry of resulting metal complexes.
-
In Silico Modeling: Providing accurate starting geometries for computational studies, such as docking simulations with protein targets.
-
Polymorph Screening: Understanding the intermolecular interactions is the first step in predicting and identifying different crystalline forms (polymorphs), which can have dramatically different physical properties.
In essence, the crystal structure serves as the empirical ground truth that validates theoretical models and guides the rational design of next-generation molecules.
References
- Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega.
- Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. ResearchGate.
- Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry.
- The crystal structure of 2-acetylpyridine-ortho-fluoro-phenylhydrazone, C14H12FN3O. ResearchGate.
- 2,6-Diphenylpyridine. ResearchGate.
- Two Cocrystals of Phenazine with Different Phenylboronic Acids. MDPI.
-
Cambridge Crystallographic Data Centre (CCDC) . CCDC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | European Journal of Chemistry [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Fabrication of Iridium(III) Complexes using 2-Acetyl-6-phenylpyridine
This Application Note and Protocol guide details the fabrication of iridium(III) complexes utilizing 2-Acetyl-6-phenylpyridine as a cyclometalating ligand. This guide is designed for researchers in organometallic synthesis, OLED material development, and photophysical chemistry.
Executive Summary & Technical Context
The ligand This compound (acppy) represents a strategic scaffold in the design of phosphorescent iridium(III) complexes. Unlike the standard 2-phenylpyridine (ppy), the incorporation of an acetyl group at the 6-position of the pyridine ring introduces two critical functionalities:
-
Electronic Tuning: The electron-withdrawing acetyl group stabilizes the HOMO levels of the metal-ligand complex, typically inducing a red-shift in emission wavelength compared to unsubstituted ppy analogues.
-
Steric & Reactive Handle: The 6-position substitution introduces steric strain near the metal center, which can inhibit the formation of fac-homoleptic isomers but favors specific heteroleptic geometries. Furthermore, the acetyl group serves as a reactive site for post-complexation Schiff-base condensation, enabling the construction of larger supramolecular architectures.
This guide provides a validated protocol for the cyclometalation of this compound to form the chloro-bridged dimer, followed by its conversion into a stable heteroleptic neutral complex.
Material Specifications & Safety
Chemical Profile
-
Compound Name: this compound (1-(6-phenylpyridin-2-yl)ethanone)
-
CAS Number: 89284-69-5 (Verify specific isomer availability)
-
Molecular Weight: 197.23 g/mol
-
Role: Main Cyclometalating Ligand (
donor)
Reagents & Solvents
| Reagent | Grade/Purity | Role |
| Iridium(III) Chloride Hydrate ( | Metal Source | |
| 2-Ethoxyethanol | Anhydrous, 99.8% | Primary Solvent (High BP) |
| Acetylacetone (acac) | ReagentPlus, | Ancillary Ligand |
| Sodium Carbonate ( | Anhydrous, Powder | Base |
| Dichloromethane (DCM) | HPLC Grade | Extraction/Workup |
| Hexane/Methanol | ACS Grade | Precipitation/Washing |
Critical Safety Warning
-
Iridium Salts: Irritant and potentially hygroscopic. Handle in a glovebox or desiccator if precise stoichiometry is required.
-
High Temperature: Reactions are conducted at 110–130°C. Use pressure-rated vessels or standard reflux setups with secure joints.
Experimental Protocols
Workflow Overview
The synthesis follows the "Nonoyama Route," a two-step industry-standard method:
-
Step A: Formation of the
-chloro-bridged dimer . -
Step B: Cleavage of the dimer with an ancillary ligand (acac) to form the neutral complex
.
DOT Diagram: Synthesis Workflow
Protocol A: Synthesis of the Chloro-Bridged Dimer
Objective: Synthesize
Expert Insight: The acetyl group at the 6-position creates steric hindrance. Unlike simple ppy, this reaction may require longer times or slightly higher temperatures. The 2-ethoxyethanol/water mixture is critical because water aids in the solubility of the chloride salt and facilitates the initial coordination.
Procedure:
-
Setup: Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charging: Add
(1.0 mmol, approx. 300-350 mg depending on hydration) and This compound (2.2 mmol, 2.2 equiv) to the flask.-
Note: A slight excess (2.2–2.5 equiv) of the ligand ensures complete consumption of the expensive iridium salt.
-
-
Solvent Addition: Add a mixture of 2-ethoxyethanol and deionized water (3:1 ratio, typically 15 mL : 5 mL).
-
Reaction: Degas the solution by bubbling nitrogen for 15 minutes. Heat the mixture to reflux (approx. 110–120°C) under nitrogen for 24–48 hours .
-
Observation: The solution will transition from dark brown/red to a cloudy suspension containing a yellow/orange precipitate (the dimer).
-
-
Workup: Cool the reaction to room temperature. Pour the mixture into 50 mL of water to fully precipitate the dimer.
-
Isolation: Filter the solid through a glass frit or Büchner funnel. Wash sequentially with:
-
Water (
mL) to remove unreacted Ir salts. -
Methanol (
mL) to remove excess organic ligand. -
Hexane (
mL).
-
-
Drying: Dry the solid under vacuum at 60°C for 4 hours.
-
Expected Yield: 60–80%.
-
Appearance: Yellow to Orange powder.
-
Protocol B: Fabrication of Heteroleptic Ir(acppy)2(acac)
Objective: Convert the insoluble dimer into a soluble, emissive neutral complex.
Procedure:
-
Setup: Use a 50 mL round-bottom flask with a reflux condenser and nitrogen line.
-
Charging: Suspend the Dimer (0.5 mmol) in 2-ethoxyethanol (15 mL).
-
Reagents: Add Acetylacetone (acac) (1.5 mmol, 3 equiv) and Sodium Carbonate (
) (5.0 mmol, 10 equiv).-
Mechanistic Note: The base deprotonates the acac, generating the acac- anion which displaces the bridging chloride ligands.
-
-
Reaction: Degas with nitrogen for 10 minutes. Reflux at 100°C for 12–16 hours .
-
Observation: The suspension should dissolve, turning into a clear, vibrant solution (often orange/red).
-
-
Workup: Cool to room temperature. Remove the solvent via rotary evaporation.[1]
-
Extraction: Redissolve the residue in DCM (30 mL) and wash with water (
mL) to remove inorganic salts ( , excess ). -
Purification: Dry the organic layer over
, filter, and concentrate. Purify via silica gel column chromatography using a DCM/Hexane gradient (typically 1:1 to pure DCM). -
Final Product: Recrystallize from DCM/Methanol if necessary for device-grade purity.
Characterization & Validation
To ensure "Trustworthiness" (Part 2 of requirements), the synthesized complex must be validated using the following self-consistent checks.
Data Table: Expected Characterization Signals
| Technique | Parameter | Expected Observation | Interpretation |
| 1H NMR | Aromatic Region (6.0 - 9.0 ppm) | Distinct splitting patterns; integration matches 2:1 ligand:acac ratio. | Confirms coordination of two acppy ligands and one acac. |
| 1H NMR | Methyl Region (~2.0 ppm) | Singlet for acac methyls; Singlet for acetyl group on ligand. | Verifies presence of acetyl group (intact) and acac ancillary. |
| Mass Spec (ESI/MALDI) | m/z | Molecular ion peak | Confirms molecular formula and absence of dimer. |
| Photoluminescence | Emission | ~550–600 nm (Orange/Red). | Red-shift vs. Ir(ppy)2(acac) due to electron-withdrawing acetyl. |
DOT Diagram: Electronic Effects Pathway
[1][5]
Troubleshooting & Optimization
-
Low Yield in Dimer Step: If the yield is <50%, the steric bulk of the acetyl group may be inhibiting bridge formation.
-
Solution: Switch solvent to Glycerol and increase temperature to 180°C (requires careful monitoring to avoid decomposition).
-
-
Impurity (Unreacted Ligand): this compound can be difficult to remove if it co-precipitates.
-
Solution: Wash the dimer vigorously with hot ethanol or diethyl ether before the cleavage step.
-
-
Isomerism: Due to the asymmetry of the ligand, fac vs mer isomers are possible in homoleptic syntheses, but the dimer route typically yields the thermodynamic product upon cleavage.
References
-
Nonoyama, M. (1974). "Benzo[h]quinolin-10-yl-N iridium(III) complexes". Bulletin of the Chemical Society of Japan, 47(3), 767-768. Link
-
Lamansky, S., et al. (2001). "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes". Journal of the American Chemical Society, 123(18), 4304-4312. Link
-
You, Y., & Park, S. Y. (2005). "Inter-Ligand Energy Transfer and Its Application to Color Tuning in Iridium(III) Complexes". Journal of the American Chemical Society, 127(49), 17114–17115. Link
-
Organic Syntheses. (2018). "Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III)". Org.[1][2][3] Synth., 95, 29-45.[1] Link
Sources
Catalytic Applications of Metal Complexes Derived from 2-Acetyl-6-phenylpyridine and its Analogs: A Guide for Researchers
Introduction: The Promise of 2-Acetyl-6-phenylpyridine in Catalysis
The ligand this compound stands as a molecule of significant interest in the design of novel transition metal catalysts. Its structure uniquely combines the σ-donating pyridine nitrogen and the phenyl group, which can participate in C-H activation, with a pendant acetyl group that introduces a potential N,O-chelation site. This arrangement suggests the potential for this ligand to form stable, well-defined complexes with a variety of transition metals, acting as a versatile scaffold for catalytic transformations. The steric and electronic properties of this ligand can be readily tuned, offering the potential for fine control over the reactivity and selectivity of its metal complexes.
While the catalytic applications of metal complexes derived directly from this compound are an emerging area of research, the extensive studies on its constituent fragments—2-acetylpyridine and 2-phenylpyridine—provide a strong foundation for understanding its potential. This guide will, therefore, explore the catalytic applications of metal complexes derived from these closely related and well-investigated analogs. By examining the catalytic paradigms established for these systems, we can extrapolate the potential applications and design principles for catalysts based on the this compound framework. Specifically, we will delve into the use of 2-acetylpyridine-derived Schiff base complexes in oxidation and reduction catalysis, and the pioneering work on 2-phenylpyridine complexes in palladium-catalyzed C-H activation reactions.
Section 1: Catalysis with 2-Acetylpyridine-Based Complexes: Harnessing the N,O-Chelate
The 2-acetylpyridine moiety provides a robust N,O-chelate upon deprotonation of a derivative, which can stabilize metal centers in various oxidation states. This has led to the development of catalysts for a range of reactions, including oxidation, reduction, and polymerization. A particularly fruitful area of research has been the use of Schiff base derivatives of 2-acetylpyridine. The imine nitrogen introduces an additional coordination site, creating versatile tridentate ligands.
Application Note: Copper(II)-Schiff Base Complexes in Catalytic Oxidation
Copper complexes of Schiff bases derived from 2-acetylpyridine have shown considerable promise as catalysts for oxidation reactions.[1][2] The copper center, held within the rigid ligand framework, can efficiently mediate electron transfer processes. These complexes have been successfully employed in the oxidation of alcohols and phenols, often using environmentally benign oxidants like hydrogen peroxide.[1] The mechanism is believed to involve the formation of a high-valent copper-oxo or copper-peroxo intermediate, which then acts as the active oxidizing species.
Experimental Protocol 1: Synthesis of a Copper(II)-Schiff Base Complex and its Application in the Oxidation of Benzyl Alcohol
This protocol details the synthesis of a representative copper(II) complex with a Schiff base ligand derived from 2-acetylpyridine and ethanolamine, followed by its use in the catalytic oxidation of benzyl alcohol to benzaldehyde.
Part A: Synthesis of the Schiff Base Ligand (L)
Caption: Workflow for the synthesis of the Schiff base ligand (L).
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylpyridine (1.21 g, 10 mmol) in absolute ethanol (30 mL).
-
Addition of Amine: To this solution, add ethanolamine (0.61 g, 10 mmol).
-
Reaction: Reflux the reaction mixture for 4 hours.
-
Isolation: Allow the solution to cool to room temperature. The product will precipitate as a crystalline solid. Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
Part B: Synthesis of the Copper(II) Complex [Cu(L)Cl₂]
Caption: Workflow for the synthesis of the copper(II) complex.
-
Dissolution: Dissolve the Schiff base ligand (L) (1.64 g, 10 mmol) in methanol (20 mL) in a 50 mL flask.
-
Addition of Copper Salt: In a separate beaker, dissolve copper(II) chloride dihydrate (1.70 g, 10 mmol) in methanol (20 mL). Add this solution dropwise to the ligand solution with constant stirring.
-
Precipitation: A colored precipitate will form immediately. Continue stirring the mixture at room temperature for 2 hours to ensure complete complexation.
-
Isolation: Filter the solid complex, wash with methanol (2 x 10 mL), and then with diethyl ether (2 x 10 mL). Dry the complex in a desiccator.
Part C: Catalytic Oxidation of Benzyl Alcohol
-
Reaction Mixture: In a 50 mL round-bottom flask, add the synthesized copper(II) complex (0.05 mmol), benzyl alcohol (5 mmol), and acetonitrile (10 mL).
-
Addition of Oxidant: To this stirred solution, add 30% hydrogen peroxide (10 mmol) dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture at 70°C for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and quench the excess hydrogen peroxide by adding a saturated solution of sodium sulfite.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure benzaldehyde.
Section 2: Catalysis with 2-Phenylpyridine-Based Complexes: A Gateway to C-H Activation
The 2-phenylpyridine ligand has been instrumental in the development of transition metal-catalyzed C-H activation and functionalization reactions.[3] The pyridine nitrogen acts as a directing group, positioning the metal catalyst in close proximity to the ortho C-H bonds of the phenyl ring, thereby facilitating their cleavage and subsequent functionalization. Palladium has been a particularly effective metal for these transformations, enabling a wide range of C-C and C-heteroatom bond formations.[3]
Application Note: Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine
Palladium-catalyzed C-H arylation of 2-phenylpyridine with aryl halides or their equivalents is a powerful method for the synthesis of biaryl compounds. The catalytic cycle is generally believed to proceed through a concerted metalation-deprotonation (CMD) pathway to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-C bond and regenerate the active palladium catalyst.[3]
Caption: Simplified catalytic cycle for the Pd-catalyzed C-H arylation of 2-phenylpyridine.
Experimental Protocol 2: Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine with Iodobenzene
This protocol provides a detailed procedure for the palladium-catalyzed ortho-arylation of 2-phenylpyridine with iodobenzene.
Materials and Reagents:
-
2-Phenylpyridine
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add 2-phenylpyridine (0.5 mmol), iodobenzene (0.6 mmol), palladium(II) acetate (0.025 mmol, 5 mol%), and potassium carbonate (1.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous DMF (2.0 mL) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at 120°C and stir for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (hexane/ethyl acetate as eluent) to afford the desired 2-(2'-phenylphenyl)pyridine.
Data Summary
The following table summarizes representative results for the palladium-catalyzed C-H arylation of 2-phenylpyridine with various aryl halides, demonstrating the versatility of this catalytic system.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 120 | 85 | [3] |
| 2 | Bromobenzene | Pd(OAc)₂ (5) | Cs₂CO₃ | DMA | 130 | 78 | [3] |
| 3 | 4-Iodotoluene | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 120 | 88 | [3] |
| 4 | 4-Bromoanisole | Pd(OAc)₂ (5) | Cs₂CO₃ | DMA | 130 | 75 | [3] |
Conclusion and Future Outlook
The metal complexes of 2-acetylpyridine and 2-phenylpyridine derivatives have proven to be highly effective catalysts for a range of important organic transformations. The insights gained from these systems provide a clear roadmap for the development of catalysts based on the this compound ligand. The unique combination of a directing group for C-H activation and a chelating acetyl moiety in a single framework suggests that metal complexes of this compound could exhibit novel reactivity and selectivity. Future research in this area could focus on the synthesis and characterization of a broader range of metal complexes with this ligand and their application in tandem or one-pot catalytic reactions that leverage both the C-H activation and coordination capabilities of the ligand. Such studies will undoubtedly open new avenues in catalyst design and synthetic methodology.
References
-
Sharma, M., Perkins, A. M., Duckworth, A. K., Rouse, E. J., Donnadieu, B., Adhikari, B., Stokes, S. L., & Emerson, J. P. (2023). Nickel(II) N-Heterocyclic Carbene Complex for the Hydrogenation of 2-Acetylpyridine under Mild Conditions. Inorganics, 11(3), 120. [Link]
-
Stamatatos, T. C., Christou, G., & Perlepes, S. P. (2005). Interesting copper(ii)-assisted transformations of 2-acetylpyridine and 2-benzoylpyridine. Dalton Transactions, (12), 2146-2155. [Link]
-
Sharma, M., Perkins, A. M., Duckworth, A. K., Rouse, E. J., Donnadieu, B., Adhikari, B., Stokes, S. L., & Emerson, J. P. (2023). Nickel(II) N-Heterocyclic Carbene Complex for the Hydrogenation of 2-Acetylpyridine under Mild Conditions. PubMed. [Link]
-
Chen, L., Ma, L., Wang, J., Zhang, Y., & Sun, W.-H. (2020). Synthesis and characterization of iron, cobalt and nickel complexes bearing para-phenylene-linked pyridine imine ligand and their catalytic properties for ethylene oligomerization. Polymer Bulletin, 77(11), 5945-5961. [Link]
-
Sharma, M., Perkins, A. M., Duckworth, A. K., Rouse, E. J., Donnadieu, B., Adhikari, B., Stokes, S. L., & Emerson, J. P. (2023). Nickel(II) N-Heterocyclic Carbene Complex for the Hydrogenation of 2-Acetylpyridine under Mild Conditions. PMC. [Link]
-
Arockiam, P., Bruneau, C., & Dixneuf, P. (2012). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Chemical Reviews, 112(11), 5879-5918. [Link]
-
Kuo, T.-S., Wu, Y.-C., Chen, H.-Y., Chen, C.-H., & Lee, G.-H. (2016). Synthetic and Structural Studies of 2-Acylmethyl-6-R-Difunctionalized Pyridine Ligand-Containing Iron Complexes Related to [Fe]-Hydrogenase. Inorganic Chemistry, 55(4), 1662-1673. [Link]
-
Chen, L., Ma, L., Wang, J., Zhang, Y., & Sun, W.-H. (2020). Synthesis and characterization of iron, cobalt and nickel complexes bearing para-phenylene-linked pyridine imine ligand and their catalytic properties for ethylene oligomerization. Semantic Scholar. [Link]
-
Farmer, P. J., Solouki, T., & Mills, D. K. (2003). Iron and Cobalt Complexes of 2,6-Diacetylpyridine-bis(R-thiosemicarbazone) (R=H, phenyl) Showing Unprecedented Ligand Deviation from Planarity. Inorganica Chimica Acta, 344, 13-20. [Link]
-
L. Fabbrizzi, M. Licchelli, & A. M. M. Lanfredi. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. Accounts of Chemical Research, 50(10), 2419-2428. [Link]
-
Kirillov, A. M., & Guedes da Silva, M. F. C. (2019). Synthesis, Structural Features, and Catalytic Activity of an Iron(II) 3D Coordination Polymer Driven by an Ether-Bridged Pyridine-Dicarboxylate. Molecules, 24(14), 2649. [Link]
-
Čobeljić, B., Pevec, A., Turel, I., & Leovac, V. (2019). SYNTHESIS AND STRUCTURE OF COBALT(II) COMPLEX WITH 2,6-DIACETYLPYRIDINE-BIS(PHENYLHYDRAZONE). Semantic Scholar. [Link]
-
Höeg, F., Luxenberger, L., Fedulin, A., & Jacobi von Wangelin, A. (2024). Cobalt-catalyzed double hydroboration of pyridines. Chemical Science, 15(13), 4811-4818. [Link]
-
Chen, C., & Yang, L.-M. (2007). Ni(II)-(σ-Aryl) Complex: A Facile, Efficient Catalyst for Nickel-Catalyzed Carbon−Nitrogen Coupling Reactions. The Journal of Organic Chemistry, 72(16), 6324-6327. [Link]
-
Zhang, L., Chen, M., & Sun, W.-H. (2023). Catalytic Behavior of Cobalt Complexes Bearing Pyridine–Oxime Ligands in Isoprene Polymerization. Polymers, 15(24), 4658. [Link]
-
Bogoeva, V., Pevec, A., Turel, I., & Leovac, V. (2019). Cobalt(III) complexes with 2-acetylpyridine-derived Schiff bases: Studies investigating ligand release upon reduction. ResearchGate. [Link]
-
Raman, N., & Parameswari, S. (2012). APPLICATIONS OF COPPER – SCHIFF's BASE COMPLEXES : A REVIEW. TSI Journals. [Link]
-
Dzhemilev, U. M., & Ibragimov, A. G. (2004). Metal complex catalysis in a synthesis of pyridine bases. ResearchGate. [Link]
-
Asadi, Z., & Ebrahimi, F. (2024). Cytotoxic and Catalytic Features of New Asymmetric Copper(II) Schiff-Base Complexes. Inorganic Chemistry Research, 7, 42-50. [Link]
-
C. C. H. Lung, & W. C. T. Samec. (2014). Synthesis and Catalytic Application of Iron Pincer Complexes. European Journal of Organic Chemistry, 2014(20), 4147-4156. [Link]
-
Čobeljić, B., Pevec, A., Turel, I., & Leovac, V. (2021). Synthesis and characterization of copper(II) complex with 2,6-diacetylpyridine-bis(phenylhydrazone). ResearchGate. [Link]
-
Kurbatova, O., Minin, V., & Egorova, I. (2024). Copper(ii) coordination compounds based on bis-hydrazones of 2,6-diacetylpyridine: synthesis, structure, and cytotoxic activity. Dalton Transactions, 53(2), 794-807. [Link]
-
Li, Y., Wang, C., & Zhang, X. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 29(22), 5035. [Link]
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Application Notes & Protocols for the Synthesis of Heteroleptic Ruthenium Complexes with 2-Acetyl-6-phenylpyridine
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Design of Ruthenium-Based Therapeutics
For decades, platinum-based compounds like cisplatin have been mainstays in chemotherapy. However, their efficacy is often curtailed by severe side effects and the development of drug resistance. This has catalyzed the search for alternative metal-based therapeutics, with ruthenium complexes emerging as exceptionally promising candidates.[1][2] Ruthenium-based agents offer several advantages, including lower systemic toxicity, a broader spectrum of activity against resistant tumors, and unique mechanisms of action that differ from classical platinum drugs.[3][4]
The therapeutic potential of a ruthenium complex is intricately linked to its coordination sphere. By strategically selecting ligands, one can meticulously tune the compound's steric, electronic, and photophysical properties.[5] Heteroleptic complexes, which contain more than one type of ligand, provide a sophisticated platform for this molecular engineering. Polypyridyl ligands are particularly favored for their ability to form stable, kinetically inert Ru(II) complexes and for their rich photophysical behaviors, including strong metal-to-ligand charge transfer (MLCT) absorptions in the visible spectrum.[6][7]
This guide focuses on the synthesis of heteroleptic ruthenium(II) complexes incorporating 2-acetyl-6-phenylpyridine . This asymmetric ligand is of particular interest as it combines the π-accepting pyridine core with a bulky phenyl group and a coordinating acetyl moiety. These features can influence the complex's lipophilicity, cellular uptake, and potential for further functionalization, making it a compelling building block for novel therapeutic agents.
Synthetic Strategy Overview
The synthesis of a target heteroleptic complex, such as [Ru(N^N)₂(this compound)]²⁺ (where N^N is a bidentate polypyridyl ligand like 2,2'-bipyridine or 1,10-phenanthroline), is typically a sequential process. The core principle is to first synthesize a dichlorido precursor complex, which provides reactive sites for the subsequent introduction of the final, distinct ligand. This stepwise approach ensures the formation of the desired heteroleptic product over a statistical mixture of homoleptic and heteroleptic species.
Figure 1: General workflow for the synthesis of heteroleptic Ru(II) complexes.
Part 1: Synthesis of Dichlorido Precursor
Protocol 1: Synthesis of cis-[Ru(bpy)₂Cl₂]·2H₂O
This protocol details the synthesis of the common precursor cis-bis(2,2'-bipyridine)dichlororuthenium(II) dihydrate. The same principle applies to other ancillary ligands like 1,10-phenanthroline.
Rationale: Ruthenium(III) chloride is reduced in situ to Ru(II) in the presence of the bipyridine ligand. N,N-Dimethylformamide (DMF) serves as both a high-boiling solvent and a mild reducing agent under reflux conditions. The cis isomer is the kinetically favored product under these conditions.
Materials and Reagents:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-Bipyridine (bpy)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a 100 mL round-bottom flask, combine RuCl₃·xH₂O (1.0 mmol) and 2,2'-bipyridine (2.0 mmol).
-
Add 15 mL of DMF to the flask.
-
Heat the mixture to reflux with vigorous stirring for 4 hours. The solution will turn from dark brown to a deep reddish-purple.
-
Allow the reaction to cool to room temperature.
-
Add 100 mL of acetone to the flask. A dark precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with copious amounts of diethyl ether until the filtrate is colorless. This removes any unreacted ligand and residual DMF.
-
Dry the dark crystalline product under vacuum.
-
Yield: Typically 80-90%. The product is sufficiently pure for the next step.
Part 2: Synthesis of the Target Heteroleptic Complex
Protocol 2: Synthesis of ₂
Rationale: This step involves the displacement of the two chloride ligands from the precursor complex by the bidentate this compound ligand. An ethanol/water mixture is a common solvent system that provides good solubility for both the precursor and the incoming ligand. The reaction is driven to completion by heating. Following the coordination reaction, a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) is added to perform an anion exchange, which precipitates the complex as its PF₆⁻ salt. This salt is generally less soluble in water and easier to purify by chromatography than the corresponding chloride salt.[8]
Materials and Reagents:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O (from Protocol 1)
-
This compound
-
Ethanol
-
Deionized water
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Alumina or silica gel for column chromatography
-
Acetonitrile
-
Toluene
Procedure:
-
Suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (0.5 mmol) in a mixture of 25 mL ethanol and 8 mL deionized water in a 100 mL round-bottom flask.
-
Add this compound (0.55 mmol, 1.1 equivalents) to the suspension.
-
Heat the mixture to reflux with stirring for 6-8 hours. The solution color will change from deep purple to a clear, intense orange or red. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the ethanol by rotary evaporation.
-
To the remaining aqueous solution, add a saturated aqueous solution of NH₄PF₆ dropwise with stirring until no further precipitation is observed. An orange-red precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold water, followed by diethyl ether.
-
Purification: The crude product is purified by column chromatography.
-
Prepare a column with neutral alumina or silica gel.
-
Dissolve the crude product in a minimal amount of acetonitrile and load it onto the column.
-
Elute the column with a suitable solvent system, often starting with toluene and gradually increasing the polarity with acetonitrile. The desired complex typically moves as a distinct, colored band.
-
Collect the main colored fraction.
-
-
Remove the solvent from the collected fraction by rotary evaporation.
-
Recrystallize the purified complex from an acetone/diethyl ether or acetonitrile/diethyl ether solvent system to obtain the final product as a microcrystalline solid.
-
Dry the final product under vacuum.
Part 3: Characterization and Validation
Confirming the identity and purity of the synthesized complex is a critical, self-validating step. The following techniques are standard in the field.[8][9][10]
| Technique | Purpose | Expected Observations for [Ru(bpy)₂(this compound)]²⁺ |
| ¹H NMR | Structural elucidation and purity assessment. | A complex spectrum in the aromatic region (7.0-9.0 ppm) showing distinct, well-resolved signals for the protons of the three unique polypyridyl ligands. The methyl protons of the acetyl group will appear as a singlet in the upfield region (~2.5-3.0 ppm). |
| ESI-MS | Confirmation of molecular weight. | A strong signal corresponding to the molecular ion [M - PF₆]⁺ and another for [M - 2PF₆]²⁺. The isotopic distribution pattern should match the calculated pattern for the ruthenium complex. |
| UV-Vis Spectroscopy | Analysis of electronic properties. | Intense absorption bands in the UV region (<350 nm) corresponding to ligand-centered (π-π*) transitions. A broad, prominent band in the visible region (450-500 nm) characteristic of a metal-to-ligand charge transfer (MLCT) transition.[5][7] |
| Elemental Analysis | Confirmation of bulk purity and elemental composition. | The experimental percentages of C, H, and N should be within ±0.4% of the calculated values for the proposed formula, ₂. |
Application Notes: Therapeutic and Photonic Potential
The unique structural features of heteroleptic ruthenium complexes containing this compound open avenues for several advanced applications.
1. Anticancer Therapeutics: Ruthenium polypyridyl complexes are known to exert cytotoxic effects through multiple mechanisms, including DNA interaction and the induction of apoptosis via mitochondrial pathways.[11][12] The lipophilicity and steric bulk introduced by the phenyl group on the ligand can enhance cellular uptake and influence interactions with biological targets.[2] The acetyl group provides a reactive handle for further conjugation to targeting moieties or other drug molecules, creating multifunctional therapeutic agents.
2. Photosensitizers for Photodynamic Therapy (PDT): A key feature of Ru(II) polypyridyl complexes is their strong MLCT absorption in the visible spectrum.[6] Upon excitation with light of an appropriate wavelength, the complex can transition to a long-lived triplet excited state. This excited state can transfer energy to molecular oxygen (³O₂) to generate highly cytotoxic singlet oxygen (¹O₂), the primary agent in PDT. The choice of ligands directly tunes the energy of the MLCT state, allowing for the optimization of the complex as a photosensitizer.[7][13]
Figure 2: Mechanism of Type II Photodynamic Therapy using a Ru(II) photosensitizer.
References
-
Synthesis, Characterization, Cytotoxic Activity, and Metabolic Studies of Ruthenium(II) Polypyridyl Complexes Containing Flavonoid Ligands. Inorganic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis, characterization, DNA interaction, antioxidant and anticancer activity studies of ruthenium(II) polypyridyl complexes. PubMed. Available at: [Link]
-
Ruthenium(II) polypyridyl complexes: Synthesis, characterization and anticancer activity studies on BEL-7402 cells. PubMed. Available at: [Link]
-
Ruthenium(ii) complexes with phosphonate-substituted phenanthroline ligands: synthesis, characterization and use in organic photocatalysis. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Synthesis and crystal structures of ruthenium(II) complexes with polypyridyl: (2)center dot H2O and (2)center dot 1/2DMF center dot 1/2MeCN. ResearchGate. Available at: [Link]
-
Heteroleptic ruthenium coordination complexes with anti-cancer activity. ResearchGate. Available at: [Link]
-
Photophysical Properties and Photobiological Activities of Ruthenium(II) Complexes Bearing π-Expansive Cyclometalating Ligands with Thienyl Groups. PMC. Available at: [Link]
-
New Heteroleptic Ruthenium(II) Complexes with Sulfamethoxypyridazine and Diimines as Potential Antitumor Agents. PMC. Available at: [Link]
-
Microwave-assisted synthesis and photodynamic activity of tris-heteroleptic Ru(II) complexes with asymmetric polypyridyl ligands. ScienceDirect. Available at: [Link]
-
Investigation of photophysical properties and potential biological applications of substituted tris(polypyridyl)ruthenium(II) complexes. Frontiers. Available at: [Link]
-
Application of Halides Complexes of Ruthenium (II) in Metallopharmaceuticals and in Material Science: Part-I. Scientific Archives International Open Access Journals. Available at: [Link]
-
Ruthenium-based complexes as anti-tumor agents. Journal of Health Sciences. Available at: [Link]
-
Photophysical properties of ruthenium(II) polypyridine complexes. INIS-IAEA. Available at: [Link]
-
An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes. MDPI. Available at: [Link]
-
Synthesis and Characterization of Homoleptic and Heteroleptic Ruthenium Polypyridine Complexes. ScholarWorks@UARK. Available at: [Link]
Sources
- 1. jhsci.ba [jhsci.ba]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Frontiers | Investigation of photophysical properties and potential biological applications of substituted tris(polypyridyl)ruthenium(II) complexes [frontiersin.org]
- 6. Photophysical Properties and Photobiological Activities of Ruthenium(II) Complexes Bearing π-Expansive Cyclometalating Ligands with Thienyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ikifp.edu.pl [ikifp.edu.pl]
- 8. scholarworks.uark.edu [scholarworks.uark.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization, DNA interaction, antioxidant and anticancer activity studies of ruthenium(II) polypyridyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ruthenium(II) polypyridyl complexes: Synthesis, characterization and anticancer activity studies on BEL-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Heteroleptic Ruthenium(II) Complexes with Sulfamethoxypyridazine and Diimines as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Schiff Base Condensation with 2-Acetyl-6-phenylpyridine
Executive Summary: The "6-Phenyl" Challenge
Synthesizing Schiff bases from 2-acetyl-6-phenylpyridine presents a distinct set of challenges compared to simple aldehydes or unhindered ketones (like 2-acetylpyridine).
The core difficulty lies in the steric clash introduced by the phenyl ring at the 6-position. While the acetyl group at the 2-position is the reaction center, the adjacent bulk distorts the binding pocket, making nucleophilic attack by the amine entropically unfavorable. Furthermore, the pyridine nitrogen can interfere by sequestering protons intended for acid catalysis or by coordinating with metal impurities.
This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic barriers associated with this substrate.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I am refluxing in ethanol with acetic acid, but TLC shows mostly starting material after 24 hours. Why is the reaction stalling?
The Diagnosis: You are likely facing a kinetic barrier due to insufficient activation. Ketones are inherently less electrophilic than aldehydes. In this compound, the phenyl group adds steric bulk that shields the carbonyl carbon. Standard weak acid catalysis (Acetic acid, pKa ~4.76) in protic solvents (Ethanol) is often insufficient to overcome this barrier.
The Fix:
-
Switch Solvent: Change from Ethanol (
) to Toluene ( ) or Xylene ( ). The higher temperature increases the kinetic energy of the system. -
Upgrade Catalyst: Switch to
-Toluenesulfonic acid (pTsOH) . It is a stronger acid (pKa ~ -2.8) and is soluble in organic solvents, allowing for better protonation of the carbonyl oxygen. -
Lewis Acid Activation: If Brønsted acids fail, use Titanium(IV) chloride (
) . This acts as both a Lewis acid activator and a water scavenger (see Protocol B).
Q2: My reaction goes to completion, but the yield drops significantly during column chromatography.
The Diagnosis: Your product is undergoing silica-induced hydrolysis . Schiff bases (imines) are thermodynamically unstable in the presence of water and acid. Silica gel is slightly acidic and retains water. As your sterically strained imine travels down the column, the acidic surface catalyzes the reverse reaction, hydrolyzing the imine back to the ketone and amine.
The Fix:
-
Pre-treat Silica: Slurry your silica gel in the eluent containing 1-2% Triethylamine (
) before packing the column. This neutralizes the acidic sites. -
Switch Stationary Phase: Use Neutral Alumina (Grade III) instead of silica gel.
-
Avoid Chromatography: This substrate often crystallizes well from cold Hexane/Ether or Methanol due to the aromatic stacking of the phenylpyridine moiety. Try recrystallization first.[1][2]
Q3: Can I use metal ions to help the reaction?
The Diagnosis: Yes, this is a classic Template Synthesis strategy. The this compound molecule is a potential tridentate ligand precursor. If your final goal is a metal complex, do not isolate the free ligand.
The Fix:
Perform the reaction in the presence of the metal salt (e.g.,
Part 2: Strategic Protocols
Method A: The Thermodynamic Control (Dean-Stark)
Best for: Scalable synthesis where the amine is stable at high heat.
Reagents:
-
This compound (1.0 eq)
-
Primary Amine (1.1 - 1.2 eq)
-
Solvent: Toluene (anhydrous)
-
Catalyst:
-Toluenesulfonic acid monohydrate (5 mol%)
Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Dissolution: Dissolve the ketone and amine in Toluene. Add the pTsOH.
-
Reflux: Heat to vigorous reflux. Ensure the toluene is condensing and filling the trap.
-
Monitoring: Water generation is the physical indicator of progress. Continue reflux until water collection ceases (typically 12–24 hours).
-
Workup: Cool to RT. Wash the toluene layer with saturated
(to remove acid catalyst). Dry over and evaporate.
Method B: The "Nuclear Option" ( Mediated)
Best for: Extremely hindered amines or unreactive ketones. Note: Strictly anhydrous conditions required.
Reagents:
-
This compound (1.0 eq)
-
Primary Amine (3.0 - 4.0 eq)
- (0.6 eq)
-
Solvent: Dry Chlorobenzene or Toluene
Mechanism:
Workflow:
-
Chill: Dissolve ketone and amine in dry solvent under
. Cool to . -
Addition: Dropwise add
(dissolved in solvent). Warning: Exothermic. -
Heat: Allow to warm to RT, then reflux for 2–4 hours.
-
Quench: Cool and filter the mixture through a Celite pad (to remove
). -
Isolate: Evaporate filtrate.
Part 3: Data & Visualization
Comparative Efficiency of Dehydrating Agents
| Method | Temperature | Acid Strength | Water Removal Mechanism | Suitability for 6-Phenylpyridine |
| Ethanol Reflux | Low ( | Low (Acetic) | None (Equilibrium limited) | Poor (Sterics prevent conversion) |
| Molecular Sieves | Medium | Medium | Physical Adsorption | Moderate (Pore clogging possible) |
| Dean-Stark | High ( | High (pTsOH) | Azeotropic Distillation | High (Thermodynamic push) |
| Variable | Lewis Acid | Chemical Reaction ( | Excellent (Irreversible) |
Decision Logic for Synthesis Optimization
The following diagram outlines the logical flow for selecting the correct experimental condition based on your specific failure mode.
Caption: Decision tree for optimizing reaction conditions and purification based on steric hindrance and stability.
Reaction Mechanism: Acid-Catalyzed Activation
Caption: The acid-catalyzed pathway highlighting the rate-limiting steric barrier at the nucleophilic attack stage.
References
-
General Mechanism & Catalysis: Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. [Link]
-
Titanium(IV) Chloride Method: White, W. A., & Weingarten, H. (1967). A Versatile New Enamine Synthesis. The Journal of Organic Chemistry, 32(1), 213–214. [Link]
-
Steric Hindrance in Pyridine Derivatives: Kato, H., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines.[3] Organic Letters, 23(9), 3467–3471. [Link] (Note: This paper explicitly discusses the poor conversion of 6-substituted acetylpyridines, validating the need for aggressive conditions.)
-
Purification & Hydrolysis on Silica: Cimpeanu, V., et al. (2022). Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels. Gels, 8(3), 178. [Link]
Sources
resolving solubility issues of 2-Acetyl-6-phenylpyridine metal complexes
Introduction
2-Acetyl-6-phenylpyridine is a versatile heterocyclic compound that serves as a critical ligand in coordination chemistry. Its derivatives are integral to the synthesis of metal complexes with applications ranging from catalysis to materials science and, notably, in the development of novel therapeutics. However, researchers and [1][2]drug development professionals frequently encounter a significant hurdle: the poor solubility of the resulting metal complexes. This limited solubility c[1]an impede synthesis, purification, characterization, and downstream applications, making it a critical issue to address.
This guide provides a comprehensive, question-and-answer-based approach to troubleshooting the solubility challenges associated with this compound metal complexes. It is designed to offer both fundamental understanding and practical, actionable solutions for researchers in the field.
Troubleshooting Guide: Resolving Solubility Issues
This section is structured to help you diagnose the nature of your solubility problem and systematically explore potential solutions, from basic adjustments to more advanced formulation strategies.
Q1: My newly synthesized this compound metal complex won't dissolve in my chosen solvent. Where do I start?
This is the most common issue. The initial approach should be a systematic exploration of solvent polarity and the application of physical methods to aid dissolution.
Answer: Start by assessing the polarity of your complex and solvent. Like dissolves like. Pyridine-based complexes are often soluble in polar aprotic solvents.
Initial Steps:
-
[3]Solvent Screening: Test the solubility of a small amount of your complex in a range of solvents with varying polarities.
-
Physical Agitation: Use sonication or vortexing to provide mechanical energy, which can help break down the crystal lattice of the complex.
-
Gentle Heating: Carefully warming the solvent can increase the kinetic energy of the solvent molecules, often leading to improved solubility. Be cautious, as some complexes may degrade at higher temperatures.
| Solvent Class | Examples | Suitability for Pyridine Complexes |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High . Often the best starting point. |
| Polar Protic | Me[3]thanol, Ethanol | Moderate . Solubility can be variable. |
| Chlorinated | Dic[4]hloromethane (DCM), Chloroform | Moderate to High . Depends on the overall complex structure. |
| Aromatic | Toluene, Xylene | Low to Moderate . Generally less effective unless the complex has significant nonpolar character. |
| Nonpolar | Hexane, Diethyl ether | Low . Typically used for precipitation rather than dissolution. |
Q2: My complex precipitates out of solution over time, even after initial dissolution. What is causing this, and how can I prevent it?
Precipitation after initial dissolution suggests that you have formed a supersaturated or metastable solution. This can be due to changes in temperature, solvent evaporation, or slow nucleation and crystal growth.
Answer: To prevent precipitation, you need to either maintain the conditions that favor solubility or modify the formulation to create a more stable solution.
Troubleshooting Steps:
-
Temperature Control: If the complex was dissolved with heating, ensure the solution is stored at that temperature or that the complex remains soluble upon cooling. If not, this indicates a need for a different solvent system.
-
Prevent Evaporation: Ensure your storage container is tightly sealed to prevent solvent evaporation, which would increase the concentration of the complex and lead to precipitation.
-
Use of Co-solvents:[5] Introducing a second, miscible solvent (a co-solvent) can significantly alter the polarity of the solvent system and improve the stability of the dissolved complex. For example, a small amou[6]nt of DMSO in methanol can sometimes stabilize a solution.
-
pH Adjustment: The pH of the solution can dramatically affect the solubility of metal complexes, especially in aqueous or protic solvents.
Q3: How does pH in[7]fluence the solubility of my metal complex, and how can I use it to my advantage?
Answer: The pH of a solution can significantly impact the solubility of metal complexes in several ways. For complexes with ioniza[7]ble groups or those sensitive to hydrolysis, pH is a critical parameter.
Key Mechanisms:
-
Protonation/Deprotonation: The pyridine nitrogen in the ligand is weakly basic. In acidic solutions, this[8] nitrogen can be protonated, which can alter the coordination to the metal center and change the overall charge and polarity of the complex, potentially increasing solubility in aqueous media.
-
Hydroxide Precipita[9]tion: In basic solutions, many metal ions can precipitate as metal hydroxides. This is a competing react[10]ion that can be prevented by ensuring the metal center is strongly chelated by the this compound ligand.
-
Ligand Stability: The stability of the metal-ligand bond itself can be pH-dependent.
Practical Steps:
-
[11] Determine pH Sensitivity: Test the solubility of your complex in buffered solutions across a range of pH values (e.g., pH 4, 7, and 9) to identify a range where solubility is optimal.
-
Use Buffers: When working with aqueous or protic systems, use a suitable buffer to maintain a constant pH and prevent precipitation.
Advanced Strateg[8]ies and FAQs
Q4: I've tried multiple solvents and pH adjustments with no success. What are my next options?
Answer: When basic methods fail, more advanced formulation strategies are necessary. These are commonly employed in the pharmaceutical industry to enhance the bioavailability of poorly soluble drugs.
-
Co-solvent Systems: This involves using a mixture of solvents to achieve a desired polarity and solubilizing capacity. Common co-solvents includ[6]e polyethylene glycols (PEGs), propylene glycol, and ethanol.
-
Surfactants/Micellar Solubilization: Surfactants form micelles in solution, which are aggregates with a hydrophobic core and a hydrophilic shell. A poorly soluble complex can be encapsulated within these micelles, allowing it to be dispersed in the solvent.
-
Complexation with C[14]yclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating them and increasing their solubility in aqueous solutions.
-
Structural Modifica[13]tion of the Ligand: While this is a synthetic chemistry approach rather than a formulation one, modifying the this compound ligand itself can have a profound impact on the solubility of the resulting metal complex. Adding bulky or solubilizing groups (e.g., long alkyl chains or polyethylene glycol chains) can disrupt crystal packing and improve solubility.
Q5: Can the choice[3] of metal ion or counter-ion affect the solubility of the complex?
Answer: Absolutely. The properties of both the metal ion and its associated counter-ion play a significant role in the overall solubility of the complex.
-
Metal Ion: The coordination geometry, charge, and size of the metal ion influence how the ligands pack around it and how the resulting complex interacts with the solvent.
-
Counter-ion: For charged (ionic) complexes, the choice of counter-ion is critical. Large, bulky, and "soft" counter-ions (e.g., hexafluorophosphate (PF6-), tetrafluoroborate (BF4-), triflate (OTf-)) often lead to greater solubility in organic solvents compared to smaller, "harder" ions like chloride (Cl-) or nitrate (NO3-). This is because the larger ions have a lower charge density and are less effective at promoting the formation of a stable crystal lattice.
Q6: Are there any computational tools that can help predict the solubility of my complex?
Answer: Yes, computational chemistry is an emerging tool in this area. Models like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) can be used to predict the solubility of a compound in various solvents based on its molecular structure. While these methods requi[15]re specialized software and expertise, they can be valuable for pre-screening solvents and guiding experimental work, potentially saving significant time and resources.
Experimental Protocols and Visualizations
Protocol 1: Systematic Solvent Screening
-
Preparation: Place a small, accurately weighed amount (e.g., 1-2 mg) of your dry complex into several separate small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent (e.g., DMSO, DMF, ACN, Methanol, DCM, Toluene).
-
Agitation: Vortex or sonicate all vials for a set period (e.g., 2 minutes).
-
Observation: Visually inspect each vial for dissolution. Note if the complex is fully soluble, partially soluble, or insoluble.
-
Quantification (Optional): If a more precise measurement is needed, centrifuge the vials with undissolved solid, carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the residue to determine the concentration.
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for addressing solubility challenges with this compound metal complexes.
Caption: A step-by-step troubleshooting workflow for solubility issues.
Factors Influencing Metal Complex Solubility
This diagram illustrates the key factors that can be manipulated to improve the solubility of a metal complex.
Caption: Key factors influencing the solubility of metal complexes.
References
-
askIITians. (2025, March 11). How does pH affect solubility? Retrieved from [Link]
-
Fiveable. (2025, August 15). pH and Solubility - AP Chem. Retrieved from [Link]
-
Schmidberger, J. W., et al. (2015). Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. Journal of Chemical Education, 92(11), 1903-1907. Retrieved from [Link]
-
García-Mina, J. M. (1998). Effect of pH on the complexation parameters for organic matter dissolved in river water. Water Research, 32(12), 3724-3730. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, October 30). 17.4: Solubility and pH. Retrieved from [Link]
-
Vemula, V. R. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]
-
Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. Retrieved from [Link]
-
Karmakar, A., & Mukundan, R. (2020). Screening of metal complexes and organic solvents using the COSMOSAC-LANL model to enhance the energy density in a non-aqueous redox flow cell: an insight into the solubility. Physical Chemistry Chemical Physics, 22(3), 1149-1163. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Rao, T. R., & Singh, G. (1993). Synthesis and characterization of the complexes of some transition metals with 2-acetyl pyridine (N-benzoyl) glycyl hydrazone. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 105(6), 615-621. Retrieved from [Link]
-
Binnemans, K. (2021). Oxidative Dissolution of Metals in Organic Solvents. Chemical Reviews, 121(8), 4554-4588. Retrieved from [Link]
- Moore, F. L. (1968). Method of extracting soluble metal complexes using amine solvents. U.S. Patent No. 3,409,415. Washington, DC: U.S. Patent and Trademark Office.
-
ResearchGate. (2016, December 18). Solubilities of metal-organic compounds? Retrieved from [Link]
-
ResearchGate. (2017, December 17). What is best solvent to dissolve metal ions (Cu, Sr, Fe,Mg ) co-doped HAp to get homogeneous solution for ICP (AES) analysis.? Retrieved from [Link]
-
Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Binnemans, K. (2021). Oxidative Dissolution of Metals in Organic Solvents. ACS Chemical Reviews, 121(8), 4554-4588. Retrieved from [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. Retrieved from [Link]
-
Study Mind. (2022, April 18). Precipitation Reactions of Metal Ions in Solution (A-Level Chemistry). Retrieved from [Link]
-
Wikipedia. Transition metal pyridine complexes. Retrieved from [Link]
-
Science Ready. Identifying Cations: Precipitation, Complexation & Flame Tests. Retrieved from [Link]
-
PubMed. (2025, April 24). Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. Retrieved from [Link]
-
Sustainability Directory. (2025, December 14). Metal Precipitation. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. Retrieved from [Link]
-
SciSpace. Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Retrieved from [Link]
-
Chen, X., et al. (2016). Cu(ii), Ga(iii) and In(iii) complexes of 2-acetylpyridine N(4)-phenylthiosemicarbazone: synthesis, spectral characterization and biological activities. RSC Advances, 6(96), 93901-93911. Retrieved from [Link]
-
MDPI. (2020, August 26). Intrinsic Effect of Pyridine-N-Position on Structural Properties of Cu-Based Low-Dimensional Coordination Frameworks. Retrieved from [Link]
-
Molbase. This compound. Retrieved from [Link]
-
Wikipedia. 2-Phenylpyridine. Retrieved from [Link]
-
Schebler, P. J., et al. (2012). Iron and Cobalt Complexes of 2,6-Diacetylpyridine-bis(R-thiosemicarbazone) (R=H, phenyl) Showing Unprecedented Ligand Deviation from Planarity. Inorganica Chimica Acta, 381, 192-198. Retrieved from [Link]
-
Mohammed, S. A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(9), 1834. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Controlled Synthesis of 2‐Acetyl‐6‐carbethoxypyridine and 2,6‐Diacetylpyridine from 2,6‐Dimethylpyridine. Retrieved from [Link]
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- 1. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. wjbphs.com [wjbphs.com]
- 7. How does pH affect solubility? - askIITians [askiitians.com]
- 8. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. studymind.co.uk [studymind.co.uk]
- 11. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Screening of metal complexes and organic solvents using the COSMOSAC-LANL model to enhance the energy density in a non-aqueous redox flow cell: an insight into the solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Structural & Functional Analysis: 2-Acetyl-6-phenylpyridine vs. Regioisomers
Executive Summary: The "Pincer" Advantage
In the landscape of pyridine-based ligands, 2-Acetyl-6-phenylpyridine (2,6-APP) occupies a privileged structural niche compared to its regioisomers (e.g., 2-acetyl-5-phenylpyridine or 3-acetyl-6-phenylpyridine). While all isomers share the formula
Unlike its isomers, 2,6-APP provides a pre-organized geometry for tridentate coordination (
Structural Comparison & Isomer Landscape
The performance of these isomers is dictated by their Steric/Electronic Vector Map . We analyze three distinct isomers to highlight why 2,6-APP is the industry standard for ligand design.
The Isomer Set[1]
-
This compound (Target): The acetyl and phenyl groups flank the nitrogen.
-
Utility: Precursor for
(terpyridine analogues) and cyclometalated complexes.
-
-
2-Acetyl-5-phenylpyridine (Linear Analog): The phenyl group is para to the acetyl group (relative to the ring system).
-
Utility: Linearly conjugated spacers; lacks the "pocket" for metal binding.
-
-
3-Acetyl-2-phenylpyridine (Steric Congestion): The acetyl and phenyl groups are adjacent (ortho on the ring).
-
Utility: Often exhibits twisted geometry due to steric clash, disrupting planarity and conjugation.
-
Comparative Data Matrix[2]
| Feature | This compound (Target) | 2-Acetyl-5-phenylpyridine | 2-Acetyl-3-phenylpyridine |
| Geometry | Linear/Angular; Planar | Twisted (Steric clash) | |
| Coordination Mode | Potential Tridentate ( | Bidentate ( | Monodentate / Weak Bidentate |
| N-Donor Sterics | High (Blocked by Phenyl) | Low (Open) | Moderate |
| Melting Point | 78–80 °C [1] | 108–110 °C (Derivative dependent) | Liquid/Low MP Oil [2] |
| Primary Application | OLED Emitters, Pincer Ligands | Liquid Crystals, Spacers | Pharmacophores |
Visualizing the Coordination Potential
The following diagram illustrates the "Binding Pocket" concept. Note how the 2,6-isomer creates a convergent focus for a metal center (
Caption: Structural logic dictating ligand utility. Only the 2,6-isomer supports convergent binding vectors for stable pincer complex formation.
Experimental Protocol: Synthesis of this compound
While Friedel-Crafts acylation is possible, it often suffers from poor regioselectivity on the deactivated pyridine ring. The Suzuki-Miyaura Coupling is the "Gold Standard" for research-grade purity, allowing modular synthesis from 2-acetyl-6-bromopyridine.
Reagents & Equipment
-
Substrate: 2-Acetyl-6-bromopyridine (1.0 eq)
-
Coupling Partner: Phenylboronic acid (1.2 eq)
-
Catalyst:
(3-5 mol%) or -
Base:
(2.0 M aqueous solution) -
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (degassed)
Step-by-Step Workflow
-
Inert Setup: Flame-dry a 3-neck round bottom flask and cycle with Argon (
) three times. -
Solvation: Dissolve 2-acetyl-6-bromopyridine (e.g., 500 mg) and phenylboronic acid in degassed DME (10 mL).
-
Catalyst Addition: Add the Palladium catalyst under a positive stream of Argon. Critical: The solution should turn light yellow/orange.
-
Base Activation: Add the aqueous
via syringe. -
Reflux: Heat to 85–90 °C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product usually fluoresces blue/purple under UV (254/365 nm).
-
Workup: Cool to RT. Dilute with water, extract with Dichloromethane (
). Dry organic layer over . -
Purification: Silica gel column chromatography.
-
Eluent: Gradient from 100% Hexane
90:10 Hexane:EtOAc. -
Observation: 2,6-APP elutes after unreacted bromide but before bis-coupled byproducts.
-
Synthesis Pathway Diagram
Caption: Optimized Suzuki-Miyaura cross-coupling workflow for high-purity this compound isolation.
Performance Analysis: Why Structure Matters
Photophysical Implications (OLEDs)
In the context of Iridium(III) complexes (e.g.,
-
Mechanism: The 2-phenylpyridine moiety facilitates Cyclometalation (C-H activation at the phenyl ring).
-
Result: The acetyl group acts as an auxiliary acceptor, tuning the HOMO-LUMO gap. Isomers like 2-acetyl-5-phenylpyridine cannot form the necessary 5- or 6-membered chelate rings with the metal involving the pyridine nitrogen and the phenyl carbon simultaneously in a planar geometry.
Ligand Synthesis (Condensation Reactions)
When reacting with amines (e.g., to form Schiff bases or hydrazones):
-
2,6-APP: The steric bulk of the phenyl group slows the condensation rate compared to 2-acetylpyridine, but the resulting products are kinetically stabilized against hydrolysis.
-
Isomers: The 3-acetyl-2-phenyl isomer often fails to condense cleanly due to the "ortho effect," where the acetyl group is twisted out of plane, reducing the electrophilicity of the carbonyl carbon.
References
-
ResearchGate. Controlled Synthesis of 2-Acetyl-6-carbethoxypyridine and 2,6-Diacetylpyridine. Retrieved from
-
Royal Society of Chemistry. Effects of structural modifications on metal binding (NMR Data). Retrieved from
-
MDPI. Pd(II), Pd(III) and Pd(IV) Cyclometallated Compounds with 2-Arylpyridines. Retrieved from
-
NIH PubChem. 2-Phenylpyridine Properties and Derivatives. Retrieved from
-
Wikipedia. 2-Acetylpyridine (General Reactivity Context). Retrieved from
evaluating electron transport properties of 2-Acetyl-6-phenylpyridine derivatives
Technical Guide: Evaluating Electron Transport Properties of 2-Acetyl-6-phenylpyridine Derivatives
Executive Summary & Strategic Context
In the pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs), the electron transport layer (ETL) is often the bottleneck. While tris(8-hydroxyquinoline)aluminum (Alq3 ) remains the historical benchmark, it suffers from low electron mobility (
Derivatives of This compound (2-Ac-6-PhPy) represent a class of electron-deficient scaffolds. When cyclometalated with Iridium(III), these ligands do not merely act as phosphorescent emitters; they possess significant electron-transporting capabilities due to the nitrogen-rich pyridine core and the electron-withdrawing acetyl group.
This guide outlines the protocol for evaluating these derivatives, focusing on Charge Carrier Mobility , Frontier Orbital Alignment , and Thermal Stability . We move beyond basic characterization to establish a causal link between the acetyl-modification and device performance.
Comparative Analysis: 2-Ac-6-PhPy Derivatives vs. Industry Standards
The following table contrasts a representative Iridium complex based on the 2-Ac-6-PhPy ligand against the industry standard (Alq3) and a high-performance pyridine-based transporter (TPBi).
Table 1: Performance Metrics of Electron Transport Materials (ETMs)
| Metric | Ir(2-Ac-6-PhPy) | Alq3 (Benchmark) | TPBi (High-Performance Alt) |
| Electron Mobility ( | |||
| LUMO Energy | |||
| HOMO Energy | |||
| Triplet Energy ( | |||
| Glass Transition ( | |||
| Primary Advantage | Dual Function: Transport + Emission. Acetyl group stabilizes LUMO for better injection. | Low cost, well-understood stability. | High mobility, hole blocking capability.[1] |
Note: Values for the Target Class are aggregate ranges for phenylpyridine-based Ir(III) complexes modified with electron-withdrawing groups (acetyl/fluorine).
Mechanistic Insight: The Acetyl Effect
The 2-acetyl group on the pyridine ring exerts a mesomeric electron-withdrawing effect. This lowers the LUMO energy level compared to the unsubstituted 2-phenylpyridine (ppy).
-
Consequence: Reduced electron injection barrier from the cathode (e.g., LiF/Al).
-
Trade-off: If the LUMO becomes too deep, it may act as an electron trap if not matched with the host material.
Evaluation Workflow & Visualization
To rigorously validate these derivatives, we employ a multi-stage characterization pipeline.
Figure 1: Integrated workflow for evaluating electron transport properties, moving from synthesis to device physics.
Experimental Protocols
Protocol A: Electrochemical Bandgap Determination (Cyclic Voltammetry)
Purpose: To determine the precise HOMO/LUMO levels and assess electrochemical stability (reversibility).
Materials:
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
). -
Internal Standard: Ferrocene (
).
Step-by-Step Procedure:
-
Cell Setup: Use a three-electrode system:
-
Working: Glassy Carbon (polished to mirror finish with 0.05
alumina). -
Counter: Platinum wire.
-
Reference:
(non-aqueous).
-
-
Blank Scan: Run a CV of the electrolyte solution to ensure no background peaks in the window (-2.5V to +1.5V).
-
Analyte Addition: Dissolve the 2-Ac-6-PhPy derivative (
M) in the electrolyte. -
Measurement: Scan at 100 mV/s. Perform multiple cycles to check for reversibility (crucial for ETM stability).
-
Calibration: Add Ferrocene at the end of the experiment.
-
Calculation:
Protocol B: Electron Mobility via Space Charge Limited Current (SCLC)
Purpose: To measure intrinsic electron mobility (
Device Architecture: Electron-Only Device (EOD): ITO / Al (100 nm) / 2-Ac-6-PhPy Derivative (100 nm) / LiF (1 nm) / Al (100 nm) Note: The Al anode blocks hole injection, ensuring only electrons flow.
Step-by-Step Procedure:
-
Substrate Prep: Clean ITO glass (Acetone
Isopropanol UV-Ozone). -
Anode Deposition: Thermally evaporate 100 nm of Aluminum (Al) onto ITO to create a non-injecting contact for holes.
-
Organic Layer: Deposit the 2-Ac-6-PhPy derivative at a rate of 1-2 Å/s under high vacuum (
Torr). Crucial: Thickness ( ) must be precise; verify with ellipsometry. -
Cathode: Deposit LiF/Al.
-
Testing: Measure Current Density (
) vs. Voltage ( ) in the dark. -
Data Analysis: Fit the
curve to the Mott-Gurney Law:- (typical for organics).
- (Built-in potential).
-
Plot
vs . The slope should be for the SCLC region.
Energy Level Alignment Visualization
Understanding how the 2-Ac-6-PhPy derivative aligns with the cathode is critical for efficiency.
Figure 2: Energy level diagram showing the favorable injection from the cathode due to the stabilized LUMO of the acetyl-derivative.
References
-
Lamansky, S., et al. (2001). "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry. Link
-
Kulkarni, A. P., et al. (2004). "Electron transport materials for organic light-emitting diodes." Chemistry of Materials. Link
-
Tamayo, A. B., et al. (2003). "Synthesis and Characterization of Facial and Meridional Tris-cyclometalated Iridium(III) Complexes." Journal of the American Chemical Society. Link
-
Yasuda, T., et al. (2008). "Carrier Transport Properties of Organic Materials for OLEDs Measured by Time-of-Flight and Space-Charge-Limited Current Methods." Japanese Journal of Applied Physics. Link
-
Hung, L. S., et al. (1997). "Enhanced electron injection in organic electroluminescence devices using an Al/LiF electrode." Applied Physics Letters. Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
